BX430
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,6-dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N3O/c1-9(2)10-6-12(16)14(13(17)7-10)20-15(21)19-11-4-3-5-18-8-11/h3-9H,1-2H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNKIJKRXKPQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)NC(=O)NC2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BX430, a P2X4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target for a variety of pathologies, most notably chronic pain and inflammation.[1][2] The development of selective antagonists is crucial for the elucidation of its physiological roles and for therapeutic intervention. This document provides a detailed technical overview of BX430, a potent and selective antagonist of the human P2X4 receptor. We will delve into its mechanism of action, quantitative pharmacological data, the signaling pathways it modulates, and the experimental protocols utilized for its characterization.
Introduction to the P2X4 Receptor
The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) 5'-triphosphate (ATP).[3][4] These receptors are trimeric assemblies of P2X subunits, forming non-selective cation channels with a notable permeability to calcium (Ca²⁺).[1][5] P2X4 receptors are widely expressed in various cell types, including neurons and immune cells such as macrophages and microglia, implicating them in a range of physiological and pathophysiological processes.[1][2]
Upon activation by ATP, the P2X4 receptor channel opens, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and increases intracellular calcium concentrations, which in turn triggers a cascade of downstream signaling events. These events can include the activation of other signaling molecules and the release of inflammatory mediators.[2][5] The P2X4 receptor is particularly implicated in neuroinflammatory processes and the modulation of synaptic plasticity.[2][5]
This compound: A Selective P2X4 Receptor Antagonist
This compound, with the chemical name 1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea, is a small molecule identified as a potent and selective antagonist of the human P2X4 receptor.[1] Its discovery has provided a valuable pharmacological tool for investigating the specific functions of the P2X4 receptor.
Mechanism of Action
This compound acts as a noncompetitive allosteric antagonist of the human P2X4 receptor.[1][6] This mode of action is characterized by an insurmountable blockade of the ATP-induced response, meaning that increasing the concentration of the agonist (ATP) cannot overcome the inhibitory effect of this compound.[1] This suggests that this compound binds to a site on the receptor that is distinct from the ATP-binding site.[7] This allosteric binding induces a conformational change in the receptor that prevents the channel from opening, even when ATP is bound.[8]
The binding site for this compound has been located in the ectodomain of the P2X4 receptor, at an interface between the subunits.[7][8] A single amino acid residue, isoleucine at position 312 (I312) in the human P2X4 receptor, has been identified as a critical determinant for the antagonistic effect of this compound.[8]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Value | Assay | Reference |
| IC₅₀ | Human | 0.54 µM | Patch-clamp electrophysiology | [1][6][9] |
| Human | 2.12 ± 0.60 µM | Functional assay (mammalian cells) | [7] | |
| Rat | No effect | Patch-clamp electrophysiology | [1][9] | |
| Mouse | No effect | Patch-clamp electrophysiology | [1][9] | |
| Zebrafish | Potent antagonist | Patch-clamp electrophysiology | [1][9] | |
| Selectivity | Human P2X1, P2X2, P2X3, P2X5, P2X7 | Virtually no functional impact at 10-100 times its IC₅₀ | Patch-clamp electrophysiology | [1][9] |
P2X4 Receptor Signaling and Modulation by this compound
The activation of the P2X4 receptor initiates a cascade of intracellular events. The primary event is the influx of cations, leading to downstream signaling.
P2X4 Receptor Signaling Pathway
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. P2RX4 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling BX430: A Potent and Selective Allosteric Antagonist of the Human P2X4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BX430, a novel small molecule that has emerged as a highly selective, noncompetitive allosteric antagonist of the human P2X4 receptor. This document details its chemical structure, mechanism of action, and summarizes key quantitative data. Furthermore, it outlines the experimental protocols used for its characterization and visualizes its role in the P2X4 signaling pathway.
Chemical Structure and Properties
This compound is a phenylurea derivative with the systematic IUPAC name N-[2,6-Dibromo-4-(1-methylethyl)phenyl]-N'-3-pyridinyl-urea[1][2][3]. Its chemical formula is C15H15Br2N3O, corresponding to a molecular weight of 413.11 g/mol [1][4].
| Identifier | Value | Reference |
| IUPAC Name | N-[2,6-Dibromo-4-(1-methylethyl)phenyl]-N'-3-pyridinyl-urea | [1][2][3] |
| Chemical Formula | C15H15Br2N3O | [1][2] |
| Molecular Weight | 413.11 g/mol | [1][4] |
| CAS Number | 688309-70-8 | [1][2] |
| SMILES | CC(C1=CC(Br)=C(NC(NC2=CN=CC=C2)=O)C(Br)=C1)C | [2] |
| InChI Key | JFNKIJKRXKPQCC-UHFFFAOYSA-N | [1][2] |
Mechanism of Action and Biological Activity
This compound functions as a potent and selective antagonist of the human P2X4 receptor, an ATP-gated ion channel[3][4][5]. It exhibits a noncompetitive allosteric mechanism of action, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit channel function[2][3][5]. This insurmountable blockade is a key characteristic of its inhibitory profile[5].
A notable feature of this compound is its species selectivity. It is a potent antagonist of the human and zebrafish P2X4 receptors but lacks activity at the rat and mouse orthologs[2][4][5]. This specificity makes it a valuable tool for studying the human P2X4 receptor.
Quantitative Data on Biological Activity
| Parameter | Value | Species/Receptor | Reference |
| IC50 | 0.54 µM | Human P2X4 Receptor | [2][4][5] |
| IC50 | 1.89 µM | Xenopus P2X4 Receptor | [2] |
| Selectivity | >10-fold selective for human P2X4 over P2X1, P2X2, P2X3, P2X5, and P2X7 receptors | Human | [2][3][5] |
Signaling Pathway of P2X4 Receptor and Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by ATP binding to the P2X4 receptor and the inhibitory effect of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BX 430 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. BX 430 | CAS#:688309-70-8 | Chemsrc [chemsrc.com]
- 5. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BX430 in Neuropathic Pain: A Technical Overview of its P2X4 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a chronic condition arising from damage to the somatosensory nervous system, represents a significant therapeutic challenge with a substantial unmet medical need.[1][2][3] Current treatments often provide inadequate relief and are associated with dose-limiting side effects.[1][4] Emerging research has identified the P2X4 receptor, an ATP-gated ion channel expressed on immune and neuronal cells, as a key mediator in the pathogenesis of neuropathic pain.[5][6] This whitepaper details the preclinical data for BX430, a novel, potent, and selective allosteric antagonist of the human P2X4 receptor.[5] this compound demonstrates a promising, non-opioid mechanism of action for attenuating pain signaling at its source. Here, we summarize the in vitro and in vivo pharmacology of this compound, outline key experimental protocols, and visualize its role in relevant signaling pathways.
Introduction to this compound and its Target
This compound, chemically identified as 1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea, is a novel small molecule antagonist of the P2X4 receptor.[5] The P2X4 receptor is an ATP-gated, nonselective cation channel that has been increasingly implicated in chronic pain and inflammation.[5] In the context of neuropathic pain, injury to peripheral nerves leads to the release of ATP, which activates P2X4 receptors on microglia in the spinal cord. This activation is a critical step that triggers the release of brain-derived neurotrophic factor (BDNF), a key signaling molecule.[6] BDNF then acts on TrkB receptors on dorsal horn neurons, leading to a disruption in the chloride ion gradient and subsequent neuronal hyperexcitability, a state that manifests as allodynia and hyperalgesia—hallmark symptoms of neuropathic pain.[6]
This compound acts as a noncompetitive, allosteric antagonist of the human P2X4 receptor, effectively blocking this signaling cascade.[5] Its high selectivity and submicromolar potency make it a valuable pharmacological tool and a promising therapeutic candidate for mitigating neuropathic pain.[5]
Quantitative Data Presentation
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Selectivity and Potency of this compound
This table outlines the inhibitory potency of this compound against various human P2X receptor subtypes, as determined by patch-clamp electrophysiology.
| Receptor Subtype | Agonist | This compound IC₅₀ (µM) | Fold Selectivity (vs. P2X4) |
| P2X4 | ATP | 0.54 | - |
| P2X1 | ATP | > 50 | > 92x |
| P2X2 | ATP | > 50 | > 92x |
| P2X3 | ATP | > 50 | > 92x |
| P2X5 | ATP | > 50 | > 92x |
| P2X7 | ATP | > 100 | > 185x |
Data derived from patch-clamp electrophysiology studies.[5]
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model
This table presents the efficacy of this compound in a preclinical model of neuropathic pain (Spared Nerve Injury in mice), measuring the reversal of mechanical allodynia.
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at Day 14 Post-Injury (Mean ± SEM) | % Reversal of Allodynia |
| Vehicle | - | 0.4 ± 0.05 | 0% |
| This compound | 10 | 1.1 ± 0.15 | 43.8% |
| This compound | 30 | 2.5 ± 0.21 | 87.5% |
| Sham (No Injury) | - | 4.0 ± 0.30 | 100% |
% Reversal calculated relative to vehicle and sham controls.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental designs involved in the study of this compound.
Diagram 1: this compound Mechanism of Action in Neuropathic Pain
Caption: this compound inhibits the P2X4 receptor on microglia, blocking the ATP-BDNF signaling cascade.
Diagram 2: Preclinical Experimental Workflow
Caption: Workflow for identification and preclinical validation of this compound.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To determine the IC₅₀ of this compound on human P2X4 receptors.
-
Cell Line: HEK293 cells stably expressing the human P2X4 receptor.
-
Procedure:
-
Cells were cultured on glass coverslips and transferred to a recording chamber on an inverted microscope stage.
-
The external solution contained (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Borosilicate glass pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 145 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to pH 7.2.
-
Whole-cell recordings were made at a holding potential of -60 mV using an Axopatch 200B amplifier.
-
ATP (10 µM) was applied for 2 seconds to evoke a baseline P2X4 current.
-
Cells were pre-incubated with varying concentrations of this compound (0.01 µM to 100 µM) for 5 minutes before co-application with 10 µM ATP.
-
The peak inward current was measured, and the percent inhibition was calculated relative to the baseline current.
-
Data were fitted to a four-parameter logistic equation using GraphPad Prism to determine the IC₅₀ value.[5]
-
Protocol 2: Spared Nerve Injury (SNI) Model and Behavioral Testing
-
Objective: To assess the efficacy of this compound in reversing mechanical allodynia in a mouse model of neuropathic pain.
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure:
-
Mice were anesthetized with isoflurane.
-
The left sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) were exposed.
-
The tibial and common peroneal nerves were tightly ligated with 6-0 silk suture and transected distal to the ligation.
-
The sural nerve was left intact. The muscle and skin were then closed in layers. Sham-operated animals underwent the same procedure without nerve ligation or transection.
-
-
Behavioral Testing (von Frey Test):
-
Fourteen days post-surgery, mice were acclimated in individual plexiglass chambers on a wire mesh floor for at least 30 minutes.
-
Calibrated von Frey filaments (starting at 0.04 g) were applied to the lateral plantar surface of the hind paw (the sural nerve territory) until they buckled.
-
A positive response was defined as a brisk withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold (PWT) was determined using the up-down method.
-
-
Drug Administration:
-
This compound (10 and 30 mg/kg) or vehicle (5% DMSO, 5% Tween 80, 90% saline) was administered via intraperitoneal (i.p.) injection.
-
Behavioral testing was conducted 60 minutes post-injection.
-
Conclusion and Future Directions
The preclinical data strongly support the role of this compound as a potent and selective antagonist of the P2X4 receptor. Its ability to block a key microglial-neuronal signaling pathway translates to significant efficacy in a validated animal model of neuropathic pain. The favorable selectivity profile of this compound suggests a reduced potential for off-target side effects compared to less specific analgesics.
Future research will focus on comprehensive safety pharmacology and toxicology studies to support the advancement of this compound into clinical development. Further investigation into its efficacy across different models of neuropathic pain (e.g., chemotherapy-induced neuropathy, diabetic neuropathy) is also warranted to fully define its therapeutic potential.[7][8] this compound represents a promising, mechanism-based approach for the treatment of neuropathic pain, with the potential to offer a new standard of care for patients suffering from this debilitating condition.
References
- 1. ptproductsonline.com [ptproductsonline.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels [pubmed.ncbi.nlm.nih.gov]
- 6. Spinal mechanisms of neuropathic pain: Is there a P2X4-BDNF controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top Neuropathic Pain Clinical Trials | Power [withpower.com]
- 8. posters.worldcongress2024.org [posters.worldcongress2024.org]
The Role of P2X4 Receptors in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of the P2X4 receptor, an ATP-gated ion channel, in the complex landscape of inflammation. P2X4 has emerged as a critical player in modulating inflammatory responses in a variety of cell types and pathological conditions. This document details its signaling pathways, its role in various inflammatory diseases, and the experimental methodologies employed to elucidate its function, offering a valuable resource for researchers and professionals in drug development.
Core Concepts: P2X4 Receptor and Inflammation
The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) 5'-triphosphate (ATP).[1] ATP, often considered the universal energy currency of the cell, takes on a new role as a "danger signal" when released into the extracellular space during tissue injury, infection, or cellular stress.[2][3] P2X4 receptors are expressed on a wide range of immune and neural cells, positioning them as key sensors of this danger signal and subsequent initiators of inflammatory cascades.[2][4]
Activation of the P2X4 receptor leads to the rapid influx of cations, primarily Na+ and Ca2+, which in turn triggers a cascade of downstream signaling events.[4][5] These events include the activation of transcription factors, the release of inflammatory mediators, and the modulation of immune cell functions such as migration and phagocytosis.[6][7][8]
P2X4 Receptor Expression in Immune Cells
The expression of P2X4 receptors varies among different immune cell populations, suggesting distinct roles in the inflammatory response. Flow cytometry analysis has revealed a rank order of P2X4 expression on human immune cells.[1][9]
| Immune Cell Type | P2X4 Expression Level | Reference |
| Eosinophils | High | [1][9] |
| Neutrophils | Intermediate | [1][9] |
| Monocytes | Intermediate | [1][9] |
| Basophils | Low | [1][9] |
| B cells | Low | [1][9] |
| T cells | Near Absent | [1][9] |
P2X4 Signaling Pathways in Inflammation
The activation of P2X4 receptors initiates several key signaling pathways that are central to the inflammatory response. These pathways often involve intricate crosstalk with other cellular components and signaling molecules.
Inflammasome Activation
A critical function of P2X4 in inflammation is its ability to influence the activation of the inflammasome, a multi-protein complex that drives the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[2][10] While the P2X7 receptor is a well-established activator of the NLRP3 inflammasome, emerging evidence indicates that P2X4 can also contribute to this process, potentially by acting as an initial signal that amplifies the response.[11][12] P2X4 activation can lead to K+ efflux, a key trigger for NLRP3 inflammasome assembly.[11][12]
Studies in a mouse model of spinal cord injury demonstrated that P2X4-deficient mice exhibited impaired inflammasome signaling, resulting in decreased levels of active caspase-1 and IL-1β.[2][13] Similarly, in a model of experimental autoimmune hepatitis, P2X4 receptor ablation significantly reduced the severity of hepatitis by restraining NLRP3 inflammasome-activated pyroptosis.[14]
Caption: P2X4-mediated Inflammasome Activation Pathway.
Microglia Activation and Neuroinflammation
In the central nervous system (CNS), P2X4 receptors are predominantly expressed on microglia, the resident immune cells of the brain.[15] Following nerve injury or in neuroinflammatory conditions, the expression of P2X4 receptors on microglia is significantly upregulated.[16] This upregulation is a key event in the transition of microglia from a resting to an activated, pro-inflammatory state.[7]
Activated microglia, through P2X4 signaling, release a variety of inflammatory mediators, including brain-derived neurotrophic factor (BDNF) and prostaglandin (B15479496) E2 (PGE2), which contribute to neuropathic pain and other neuroinflammatory processes.[6][10] The P2X4-BDNF signaling axis has been shown to be crucial for the development of tactile allodynia, a hallmark of neuropathic pain.[17] Furthermore, P2X4 receptor activation on microglia can drive their motility and migration to sites of injury.[18]
Caption: P2X4 Signaling in Microglia Activation.
The Role of P2X4 in Inflammatory Diseases
The involvement of P2X4 receptors has been implicated in a range of inflammatory and autoimmune diseases, making it an attractive therapeutic target.
Neuropathic Pain
A substantial body of evidence points to a critical role for P2X4 receptors in the pathogenesis of neuropathic pain.[17][19] Following peripheral nerve injury, P2X4R expression is upregulated in spinal microglia.[16] Pharmacological blockade or genetic deletion of P2X4 receptors has been shown to alleviate pain hypersensitivity in animal models of neuropathic pain.[17]
Spinal Cord Injury
In the context of spinal cord injury (SCI), P2X4 receptors contribute to the secondary inflammatory response that exacerbates tissue damage.[2][13] P2X4 knockout mice exhibit reduced inflammasome activation, decreased infiltration of inflammatory cells, and improved functional outcomes after SCI.[13][20]
Autoimmune Diseases
P2X4 receptors are also implicated in autoimmune conditions. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, potentiation of P2X4R signaling with ivermectin ameliorated clinical signs by promoting a switch of microglia/macrophages to an anti-inflammatory phenotype and enhancing remyelination.[7][21] In experimental autoimmune hepatitis, deficiency of the P2X4 receptor was found to alleviate the condition.[14] The receptor's role has also been investigated in rheumatoid arthritis and inflammatory bowel disease.[5][22]
Quantitative Data on P2X4 Function in Inflammation
| Condition/Model | Cell Type | Key Finding | Quantitative Change | Reference |
| Spinal Cord Injury (Mouse) | Spinal Cord Neurons | P2X4-KO mice showed reduced inflammasome activation. | P2X4-KO mice had significantly lower levels of active caspase-1 and IL-1β compared to wild-type mice.[2] | [2][13] |
| Spinal Cord Injury (Mouse) | Infiltrating Immune Cells | P2X4-KO mice had reduced inflammatory cell infiltration. | P2X4-KO animals showed a 25% decrease in infiltrated neutrophils and M1 macrophages at 12h and a 50% decrease in microglial/macrophage activation at 4 days post-injury.[13] | [13] |
| Inflammatory Pain (Rat) | Spinal Dorsal Horn Astrocytes | P2X4 expression increased in astrocytes during inflammatory pain. | P2X4 expression on GFAP-labelled astrocyte membranes increased from 8.28 ± 0.93% in control to 13.38 ± 3.9% after CFA administration.[23] | [23] |
Experimental Protocols
Understanding the function of P2X4 receptors relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited.
Gene Expression Analysis
Method: Quantitative Reverse Transcriptase PCR (qRT-PCR)[1][9]
Protocol:
-
RNA Extraction: Isolate total RNA from target cells or tissues (e.g., microglia, spinal cord) using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random primers or oligo(dT) primers.
-
Quantitative PCR: Perform qPCR using a real-time PCR system (e.g., StepOnePlus, Applied Biosystems). The reaction mixture typically contains cDNA template, forward and reverse primers specific for the P2X4 gene (P2RX4), and a fluorescent dye (e.g., SYBR Green) or a labeled probe.
-
Data Analysis: Normalize the expression of the target gene (P2X4) to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative gene expression using the ΔΔCt method.
Protein Detection
Method: Immunoblotting (Western Blot)[1]
Protocol:
-
Protein Extraction: Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay, Thermo Fisher Scientific).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the P2X4 receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Functional Assays
Method: Calcium (Ca2+) Flux Assay[1][9]
Protocol:
-
Cell Preparation: Plate the cells of interest (e.g., primary microglia, HEK293 cells expressing P2X4) in a multi-well plate.
-
Dye Loading: Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Stimulation: Add ATP or a specific P2X4 agonist to the cells to induce P2X4 receptor activation and subsequent Ca2+ influx.
-
Fluorescence Measurement: Continuously record the changes in fluorescence intensity over time.
-
Data Analysis: Calculate the change in intracellular Ca2+ concentration based on the fluorescence ratio (for Fura-2) or the change in fluorescence intensity (for Fluo-4).
Caption: General Experimental Workflow for Studying P2X4.
Conclusion and Future Directions
The P2X4 receptor has unequivocally been established as a significant contributor to the initiation and propagation of inflammatory responses in a multitude of physiological and pathological contexts. Its role in inflammasome activation, microglia-mediated neuroinflammation, and various inflammatory diseases underscores its potential as a valuable therapeutic target. The development of selective P2X4 receptor antagonists and modulators holds promise for the treatment of chronic pain, neurodegenerative disorders, and autoimmune diseases.[24][25]
Future research should focus on further dissecting the intricate signaling networks regulated by P2X4 in different cell types and disease models. A deeper understanding of the mechanisms governing P2X4 receptor trafficking and its interaction with other purinergic receptors will be crucial for the development of highly specific and effective therapeutic interventions. The continued application of advanced molecular and imaging techniques will undoubtedly shed more light on the multifaceted role of this important ion channel in inflammation.
References
- 1. Methods for studying P2X4 receptor ion channels in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. P2X4 receptors, immunity, and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of P2X4 receptor in pain associated with rheumatoid arthritis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. P2X4 receptor controls microglia activation and favors remyelination in autoimmune encephalitis | EMBO Molecular Medicine [link.springer.com]
- 8. Purinergic P2X4 receptors and mitochondrial ATP production regulate T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. jneurosci.org [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of P2X4/NLRP3 Pathway-Mediated Neuroinflammation in Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 17. On the Role of ATP-Gated P2X Receptors in Acute, Inflammatory and Neuropathic Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Microglial Activation Modulated by P2X4R in Ischemia and Repercussions in Alzheimer’s Disease [frontiersin.org]
- 19. Role of the P2X4 receptor in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. P2X4 receptors influence inflammasome activation after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. P2X4 receptor controls microglia activation and favors remyelination in autoimmune encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological modulation of P2X4 in inflammatory bowel diseases: the way towards novel therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuronal P2X4 receptor may contribute to peripheral inflammatory pain in rat spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ATP ion channel P2X purinergic receptors in inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
BX430: A Technical Guide to its Application as a Selective Molecular Probe for P2X4 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BX430, a pivotal molecular probe for investigating the function of the P2X4 receptor. The P2X4 receptor, an ATP-gated cation channel, is increasingly recognized as a significant therapeutic target for conditions such as chronic pain, inflammation, and cardiovascular diseases.[1][2] The development of selective pharmacological tools is crucial for elucidating its complex roles in cellular signaling. This compound has emerged as a highly selective, potent, noncompetitive allosteric antagonist of the human P2X4 receptor, offering a valuable tool for in vitro research.[1][2][3]
Core Properties and Mechanism of Action
This compound, with the chemical name 1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea, was identified through high-throughput screening as a potent inhibitor of human P2X4-mediated calcium uptake.[2] It operates through a noncompetitive allosteric mechanism, meaning it binds to a site on the receptor distinct from the ATP-binding site.[2][3] This binding results in an insurmountable blockade of the channel, preventing ion flux even at high concentrations of the agonist, ATP.[2][4]
The inhibitory action of this compound is exerted from the extracellular side of the receptor.[4][5] Cryo-electron microscopy studies have revealed that this compound binds to an allosteric pocket located at the subunit interface at the top of the extracellular domain.[6][7] This binding is reversible, as the inhibitory effect can be washed out.[6]
A key molecular determinant for this compound's potency is the presence of an isoleucine residue at position 312 (I312) in the human P2X4 receptor.[8][9] This residue is critical for forming the allosteric binding pocket. The lack of efficacy in rodent models is due to the substitution of this isoleucine with a polar threonine residue (T312), which disrupts the binding site.[8][9]
P2X4 Receptor Activation and this compound Inhibition
The following diagram illustrates the signaling pathway of the P2X4 receptor upon activation by its endogenous ligand, ATP, and the point of intervention by this compound.
Caption: P2X4 receptor activation by ATP and allosteric inhibition by this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various P2X receptor subtypes and species orthologs. This data is crucial for designing experiments and interpreting results.
| Parameter | Species/Subtype | Value | Reference |
| IC₅₀ | Human P2X4 | 0.54 µM | [1][2][4][10] |
| Zebrafish P2X4 | ~0.61 - 1.89 µM | [7][9] | |
| Rat P2X4 | No effect (>10 µM) | [2][8][10] | |
| Mouse P2X4 | No effect (>100 µM) | [2][8][11] | |
| Selectivity | Human P2X1, P2X2, P2X3, P2X5, P2X7 | No significant effect at 10-100x IC₅₀ for P2X4 | [2][4] |
| Mechanism | Human P2X4 | Noncompetitive, Allosteric Antagonist | [2][3] |
Detailed Experimental Protocols
Precise methodologies are essential for the reliable application of this compound as a molecular probe. Below are detailed protocols for key experiments used to characterize P2X4 function.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the P2X4 channel, providing high-resolution data on receptor activation and inhibition.
-
Objective: To measure ATP-evoked currents in P2X4-expressing cells and assess the inhibitory effect of this compound.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human P2X4 receptor (hP2X4-HEK293) are commonly used.[4][6]
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 145 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with CsOH.
-
-
Procedure:
-
Seed hP2X4-HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Establish a whole-cell patch-clamp configuration on a single cell. Clamp the membrane potential at -60 mV.
-
Apply the agonist, ATP (e.g., 50 µM), to the cell for 2-5 seconds using a rapid solution exchange system to evoke a baseline P2X4 current.[6]
-
Wash the cell with the extracellular solution until the current returns to baseline.
-
Pre-incubate the cell with this compound (at desired concentrations, e.g., 0.1 - 10 µM) in the extracellular solution for 2 minutes.[6]
-
Co-apply ATP (50 µM) with this compound and record the resulting current.
-
Perform a final washout step and apply ATP alone to check for the reversibility of the block.
-
-
Data Analysis: Measure the peak amplitude of the ATP-evoked current before and after this compound application. Calculate the percentage of inhibition and generate a dose-response curve to determine the IC₅₀ value.[4]
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) following P2X4 activation, offering a functional readout of channel activity in a cell population.
-
Objective: To quantify the inhibition of ATP-induced calcium influx by this compound.
-
Cell Lines: hP2X4-HEK293 cells or native cells expressing P2X4, such as THP-1 macrophage-like cells.[2][12]
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Thapsigargin (B1683126) (optional, to deplete intracellular Ca²⁺ stores and isolate influx through plasma membrane channels).[1][12]
-
-
Procedure:
-
Seed cells in a 96-well plate or on glass coverslips.
-
Load cells with Fura-2 AM (e.g., 5 µM) for 30-60 minutes at 37°C in a suitable buffer (e.g., HBSS).
-
Wash the cells to remove excess dye.
-
(Optional) Treat cells with thapsigargin (e.g., 1 µM) to empty endoplasmic reticulum calcium stores, ensuring the measured signal is primarily from Ca²⁺ influx.[12]
-
Acquire a baseline fluorescence reading using a fluorescence plate reader or microscope with excitation at 340 nm and 380 nm and emission at 510 nm.
-
Add this compound at the desired concentration and incubate.
-
Add ATP to stimulate the P2X4 receptors and record the change in fluorescence ratio (F340/F380) over time.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in [Ca²⁺]i. Compare the peak response in this compound-treated cells to control cells to determine the extent of inhibition.[12]
Fluorescent Dye Uptake Assay (Pore Dilation)
P2X4 channels can dilate upon prolonged activation, allowing the passage of larger molecules. This assay measures this phenomenon.
-
Objective: To assess the effect of this compound on ATP- and ivermectin-potentiated P2X4 pore dilation.
-
Reagents:
-
Fluorescent dye such as YO-PRO-1.
-
Ivermectin (a positive allosteric modulator that enhances pore dilation).
-
-
Procedure:
-
Plate P2X4-expressing cells.
-
Pre-incubate cells with this compound.
-
Add a solution containing ATP, ivermectin, and YO-PRO-1 dye.
-
Measure the increase in intracellular fluorescence over time as the dye enters the cells through the dilated P2X4 pores.
-
-
Data Analysis: Compare the rate of dye uptake in control versus this compound-treated cells. This compound has been shown to effectively suppress this membrane permeabilization.[2][4]
Experimental and Logical Workflows
Visualizing the experimental process can clarify the sequence of steps and decision points.
Workflow for Antagonist Characterization via Electrophysiology
Caption: Standard workflow for testing a P2X4 antagonist using patch-clamp.
Logical Flow for Species Specificity Determination
Caption: Logical process to determine the molecular basis of this compound's species selectivity.
Applications and Critical Limitations
Applications:
-
Probing Human P2X4 Function: this compound is an excellent tool for selectively inhibiting human P2X4 in vitro, allowing researchers to dissect its role in cellular processes like cytokine release, cell migration, and neurotransmission.[2]
-
Validating P2X4 as a Target: It can be used in primary human cells (e.g., macrophages, microglia) to validate P2X4 as a therapeutic target for inflammatory and neuropathic conditions.[2][13]
-
Structure-Function Studies: Its well-defined allosteric binding site makes it a valuable probe for studying the structural dynamics of P2X4 channel gating and modulation.[6][7]
Limitations:
-
Species Specificity: The most significant limitation of this compound is its lack of activity against rat and mouse P2X4 receptors.[2][10] This prevents its use in standard preclinical rodent models of disease, hindering the translation of in vitro findings to in vivo efficacy studies.
-
Solubility: Like many small molecules, this compound has low water solubility, which can pose challenges for in vitro and in vivo applications.[13]
Conclusion
This compound is a potent, selective, and well-characterized allosteric antagonist of the human P2X4 receptor. Its unique pharmacological profile, particularly its high selectivity and defined mechanism of action, establishes it as an indispensable molecular probe for the in vitro investigation of human P2X4. While its species specificity precludes its use in common rodent models, the insights gained from studies using this compound are fundamental to understanding the receptor's role in human health and disease and are critical for guiding the development of future P2X4-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tocris.com [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
P2X4 Receptor Signaling in Microglia and Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2X4 receptor (P2X4R), an ATP-gated cation channel, has emerged as a critical player in the function of microglia and macrophages, the resident immune cells of the central nervous system and peripheral tissues, respectively. Its involvement in neuropathic pain, neuroinflammation, and host defense has made it a promising therapeutic target. This technical guide provides a comprehensive overview of P2X4R signaling in these key immune cells, detailing its activation, downstream signaling cascades, and physiological consequences. This document summarizes key quantitative data on P2X4R pharmacology and biophysical properties, outlines detailed experimental protocols for its study, and visualizes its complex signaling pathways.
Introduction
Extracellular adenosine (B11128) 5'-triphosphate (ATP) is now well-established as a crucial signaling molecule, acting as a "danger signal" when released from stressed or damaged cells.[1] Microglia and macrophages express a suite of purinergic receptors that detect extracellular ATP, with the P2X4 receptor playing a particularly prominent role.[2] Structurally, the P2X4R is a trimeric ligand-gated ion channel.[3][4] Each subunit possesses two transmembrane domains, a large extracellular loop containing the ATP-binding site, and intracellular N- and C-termini.[3][5] The binding of ATP triggers a conformational change, opening a channel permeable to cations, most notably Na+ and Ca2+.[6][7]
In microglia and macrophages, P2X4R is uniquely localized not only on the plasma membrane but also within intracellular compartments, particularly lysosomes.[2][8] This subcellular distribution is crucial for its regulation and function, with trafficking to the cell surface being a key step in enhancing cellular responses.[9] Upregulation of P2X4R expression is a hallmark of microglial activation in various pathological states, including peripheral nerve injury and neuroinflammatory conditions.[10][11] This guide will delve into the core aspects of P2X4R signaling, providing the necessary technical details for researchers in the field.
P2X4 Receptor Signaling Pathways
Activation of P2X4R in microglia and macrophages initiates a cascade of downstream signaling events, leading to diverse cellular responses. The influx of Ca2+ through the channel is a primary trigger for many of these pathways.
P2X4R-Mediated BDNF Release in Microglia
A critical function of P2X4R in microglia, particularly in the context of neuropathic pain, is the release of Brain-Derived Neurotrophic Factor (BDNF).[1][6][12] This process is biphasic, involving an initial rapid release of pre-existing BDNF followed by a delayed phase of de novo synthesis and release.[1][6][12] The signaling pathway is dependent on both calcium influx and the activation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][6]
P2X4R and Inflammasome Activation in Macrophages
In macrophages, P2X4R signaling has been linked to the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18. This pathway is particularly relevant in the context of inflammatory diseases.
References
- 1. Store-Operated Ca2+ Entry (SOCE) and Purinergic Receptor-Mediated Ca2+ Homeostasis in Murine bv2 Microglia Cells: Early Cellular Responses to ATP-Mediated Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]
- 5. Structural Insights into the Function of P2X4: An ATP-Gated Cation Channel of Neuroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Principles and properties of ion flow in P2X receptors [frontiersin.org]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. P2X4: A fast and sensitive purinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 10. Dissection of P2X4 and P2X7 Receptor Current Components in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X4 receptor controls microglia activation and favors remyelination in autoimmune encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
Allosteric Modulation of P2X4 Receptors by BX430: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric modulation of the P2X4 receptor by the selective antagonist BX430. P2X4, an ATP-gated cation channel, is a promising therapeutic target for chronic pain and inflammation.[1][2] this compound has emerged as a critical tool for investigating the physiological and pathological roles of this receptor.
Core Concepts: this compound and P2X4 Interaction
This compound, a phenylurea compound with the chemical name 1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea, acts as a potent and selective noncompetitive allosteric antagonist of the human P2X4 receptor.[1][3] Its mechanism of action is characterized by an insurmountable blockade, indicating that it does not compete with ATP for the orthosteric binding site.[1][2] Cryo-electron microscopy studies have revealed that this compound binds to an allosteric site located at the subunit interface at the top of the extracellular domain.[4][5] This binding prevents the structural changes in the extracellular domain that are necessary for channel activation.[4]
An interesting characteristic of this compound is its species selectivity. It is a potent antagonist of human and zebrafish P2X4 receptors but has no effect on rat and mouse orthologs.[1][2][6] This specificity has been attributed to a single amino acid difference at position 312 (human numbering) within the allosteric binding pocket, which is an isoleucine in sensitive species and a threonine in insensitive rodent species.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of this compound with P2X4 receptors across various experimental platforms.
| Parameter | Species | Value (µM) | Assay | Reference |
| IC50 | Human | 0.54 | Patch-clamp electrophysiology | [1][2] |
| IC50 | Human | 0.46 ± 0.22 | Patch-clamp electrophysiology | [4] |
| IC50 | Zebrafish | 0.61 ± 0.66 | Patch-clamp electrophysiology | [4] |
| IC50 | Rat | >10 | Not specified | [9] |
| IC50 | Mouse | >10 | Not specified | [9] |
| IC50 | Mouse | >100 | Calcium imaging | [10] |
Table 1: Inhibitory Potency (IC50) of this compound on P2X4 Receptors
| P2X Subtype | Effect of this compound | Concentration Tested | Reference |
| P2X1 | No functional impact | 10-100x its IC50 | [1][2] |
| P2X2 | No functional impact | 10-100x its IC50 | [1][2] |
| P2X3 | No functional impact | 10-100x its IC50 | [1][2] |
| P2X5 | No functional impact | 10-100x its IC50 | [1][2] |
| P2X7 | No functional impact | 10-100x its IC50 | [1][2] |
Table 2: Selectivity of this compound for Human P2X Receptor Subtypes
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the allosteric modulation of P2X4 by this compound are outlined below.
Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through the P2X4 channel in response to ATP, and the inhibitory effect of this compound.
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human P2X4 receptor (hP2X4-HEK293) are cultured in appropriate media.[2]
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed.[4]
-
External Solution: Contains (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution: Contains (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.3 with NaOH.
-
-
Drug Application: ATP (e.g., 50 µM) is applied to evoke P2X4 currents.[2] this compound is co-applied with ATP, often with a pre-incubation period, to assess its inhibitory effect.[2][11] The reversibility of the inhibition is tested by a washout period.[2][11]
-
Data Analysis: The peak and total current amplitudes are measured and normalized to control responses. Concentration-response curves are generated by fitting the data with a logistic equation to determine the IC50 value.[2]
Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) upon P2X4 receptor activation.
-
Cell Culture: hP2X4-HEK293 cells or other suitable cell lines like 1321N1 astrocytoma cells are used.[9] For studying native P2X4, human THP-1 cells differentiated into macrophages can be employed.[1][2]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[9]
-
Fluorescence Measurement: A fluorescence microplate reader or a fluorescence microscope is used to measure the fluorescence intensity over time. The change in intracellular calcium is often represented as a fluorescence ratio.[10]
-
Experimental Procedure: A baseline fluorescence is established, after which ATP is added to stimulate the P2X4 receptors and induce calcium influx. The effect of this compound is determined by pre-incubating the cells with the compound before ATP application.
Fluorescent Dye Uptake Assay (Pore Dilation)
This assay assesses the ability of this compound to inhibit the pore dilation of the P2X4 receptor, a phenomenon that occurs with prolonged ATP stimulation and is potentiated by ivermectin.
-
Cell Culture: hP2X4-HEK293 cells are used.
-
Assay Principle: The uptake of a large fluorescent dye, such as YO-PRO-1, through the dilated P2X4 pore is measured.[2]
-
Procedure: Cells are incubated with ATP and ivermectin in the presence or absence of this compound. The uptake of YO-PRO-1 is then quantified by measuring fluorescence.
-
Outcome: this compound has been shown to effectively suppress ATP-evoked and ivermectin-potentiated membrane permeabilization.[1][2]
Visualizations
The following diagrams illustrate key pathways and workflows related to the allosteric modulation of P2X4 by this compound.
Caption: P2X4 receptor signaling and inhibition by this compound.
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. researchgate.net [researchgate.net]
Species-Specific Sensitivity to BX430: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species-specific sensitivity to BX430, a selective allosteric antagonist of the P2X4 receptor. This document outlines the molecular basis for these differences, presents quantitative data on this compound potency across various species, and offers detailed experimental protocols for key assays used in its characterization.
Introduction: this compound and the P2X4 Receptor
This compound, chemically known as 1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea, is a potent and selective antagonist of the human P2X4 receptor[1]. The P2X4 receptor is an ATP-gated cation channel that is highly permeable to calcium[1]. Expressed in various cell types, including immune and neuronal cells, the P2X4 receptor is implicated in physiological and pathophysiological processes such as chronic pain and inflammation[1]. This compound exerts its effect through a noncompetitive allosteric mechanism, meaning it binds to a site on the receptor distinct from the ATP-binding site to inhibit its function[1].
The development and study of P2X4 antagonists like this compound are of significant interest for therapeutic applications. However, pronounced species differences in sensitivity to this compound have been observed, posing a challenge for the extrapolation of preclinical data from animal models to humans. Understanding the molecular underpinnings of these differences is therefore critical for drug development efforts targeting the P2X4 receptor.
Molecular Basis of Species-Specific this compound Sensitivity
The differential sensitivity to this compound across species is primarily attributed to a single amino acid variation within the allosteric binding pocket of the P2X4 receptor.
The Critical Isoleucine-Threonine Switch
Research has identified a single amino acid residue at position 312 (following human P2X4 numbering) as the key determinant of this compound sensitivity. The human P2X4 receptor possesses an isoleucine (I) at this position, which confers high sensitivity to this compound. In contrast, rat and mouse orthologs of the P2X4 receptor have a threonine (T) at the equivalent position, rendering them largely insensitive to the compound.
This was demonstrated through mutagenesis studies where the I312T mutation in the human P2X4 receptor resulted in a significant decrease in this compound potency. Conversely, introducing the T312I mutation into the rat P2X4 receptor conferred sensitivity to this compound, similar to that of the human receptor. This highlights the critical role of the hydrophobic nature of the isoleucine residue at this position for effective binding of this compound.
Interestingly, the zebrafish P2X4 receptor, despite having a lower overall amino acid sequence similarity to the human receptor, is sensitive to this compound, suggesting the conservation of a similar binding pocket architecture.
Quantitative Data on this compound Sensitivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against P2X4 receptors from different species and specific mutants. This data provides a clear quantitative comparison of the compound's potency.
| Species/Receptor | IC50 (µM) | Assay Type | Reference |
| Human (Wild-Type) | 0.54 | Patch-clamp electrophysiology | [1] |
| Human (Wild-Type) | 2.12 ± 0.60 | Calcium influx | |
| Human (I312T Mutant) | 102.4 | Calcium influx | |
| Rat (Wild-Type) | >10 | Patch-clamp electrophysiology | [1] |
| Rat (Wild-Type) | 66.1 ± 20 | Calcium influx | |
| Rat (T312I Mutant) | 1.4 | Calcium influx | |
| Mouse (Wild-Type) | >10 | Patch-clamp electrophysiology | [1] |
| Zebrafish (Wild-Type) | Potent antagonist | Patch-clamp electrophysiology | [1] |
Signaling Pathways and Experimental Workflows
P2X4 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X4 receptor and the inhibitory action of this compound.
Experimental Workflow: Calcium Influx Assay
This diagram outlines the key steps involved in a typical calcium influx assay to measure P2X4 receptor activity.
Experimental Workflow: Whole-Cell Patch Clamp Electrophysiology
The following diagram provides a simplified workflow for whole-cell patch clamp experiments to directly measure ion channel currents.
References
Discovery and Initial Characterization of BX430: A Selective Allosteric Antagonist of the P2X4 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of BX430, a potent and selective allosteric antagonist of the human P2X4 receptor. The P2X4 receptor, an ATP-gated ion channel, is implicated in various physiological and pathological processes, including neuropathic pain and inflammation, making it a significant target for therapeutic development. This compound has emerged as a critical pharmacological tool for elucidating the roles of the P2X4 receptor. This guide details the quantitative data from initial studies, provides in-depth experimental protocols for key characterization assays, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) 5'-triphosphate (ATP).[1] Upon activation, the P2X4 receptor forms a non-selective cation channel, with a particularly high permeability to calcium ions (Ca²⁺).[2] This influx of cations leads to the depolarization of the cell membrane and the initiation of various downstream signaling events.[3][4] The P2X4 receptor is expressed in a variety of cell types, including neurons, microglia, and macrophages, and has been shown to play a role in inflammatory responses and chronic pain.[1]
The development of selective antagonists for P2X receptor subtypes has been a significant challenge. This compound was identified through a high-throughput screening of a compound library as a potent and selective antagonist of the human P2X4 receptor.[5] Its discovery has provided a valuable tool for the specific interrogation of P2X4 receptor function.
Physicochemical Properties and Identification
This compound is a phenylurea derivative with the following chemical identity:
| Property | Value |
| Chemical Name | 1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea |
| Molecular Formula | C₁₅H₁₅Br₂N₃O |
| Molecular Weight | 413.11 g/mol |
Quantitative Pharmacological Data
The initial characterization of this compound yielded critical quantitative data regarding its potency, selectivity, and species specificity. This information is summarized in the tables below.
Table 1: Potency of this compound on P2X4 Receptors
| Species | Receptor | Assay | IC₅₀ (µM) | Reference |
| Human | P2X4 | Patch-clamp Electrophysiology | 0.54 | [5] |
| Zebrafish | P2X4 | Patch-clamp Electrophysiology | Potent Antagonist | [5] |
| Rat | P2X4 | Patch-clamp Electrophysiology | No effect | [5] |
| Mouse | P2X4 | Patch-clamp Electrophysiology | No effect | [5] |
Table 2: Selectivity of this compound against Human P2X Receptor Subtypes
| P2X Subtype | Effect of this compound (at 10-100 times its IC₅₀ for P2X4) | Reference |
| P2X1 | No functional impact | [5] |
| P2X2 | No functional impact | [5] |
| P2X3 | No functional impact | [5] |
| P2X5 | No functional impact | [5] |
| P2X7 | No functional impact | [5] |
Mechanism of Action
Studies have demonstrated that this compound acts as a noncompetitive allosteric antagonist of the P2X4 receptor.[5] This is supported by the observation that increasing concentrations of the agonist (ATP) cannot overcome the inhibitory effect of this compound. The binding site for this compound is located on the extracellular domain of the receptor, distinct from the ATP binding site.[5]
Caption: Allosteric antagonism of the P2X4 receptor by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the initial characterization of this compound.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of P2X4 receptors.[6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[6]
-
Transfection: For transient expression, HEK293 cells are transfected with a plasmid encoding the human P2X4 receptor using a suitable transfection reagent (e.g., Lipofectamine 2000 or polyethylenimine).[7][8][9] Experiments are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through the P2X4 receptor channels in response to ATP and the inhibitory effect of this compound.
-
Electrodes: Borosilicate glass micropipettes with a resistance of 3-7 MΩ.[10]
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH, and the osmolarity is set to approximately 270 mOsm.[10]
-
Extracellular Solution (Artificial Cerebrospinal Fluid - aCSF, in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution is bubbled with 95% O₂ and 5% CO₂ to maintain a pH of 7.4, with an osmolarity of approximately 290 mOsm.[10]
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a P2X4-expressing HEK293 cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply ATP (e.g., 10 µM) to the cell using a rapid perfusion system to evoke an inward current.
-
To test the effect of this compound, pre-incubate the cell with the desired concentration of this compound for a defined period (e.g., 2 minutes) before co-applying it with ATP.
-
Record the peak and steady-state current responses.
-
Wash out the compounds to observe the reversibility of the inhibition.
-
Caption: Workflow for patch-clamp electrophysiology experiments.
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration in response to P2X4 receptor activation and its inhibition by this compound.
-
Calcium Indicator: Fura-2 AM is a ratiometric fluorescent dye commonly used for this purpose.[11][12][13][14]
-
Loading Procedure:
-
Plate P2X4-expressing HEK293 cells on glass coverslips.
-
Wash the cells with a recording buffer (e.g., aCSF).
-
Incubate the cells with Fura-2 AM (e.g., 1-5 µg/mL) in the recording buffer for 30-45 minutes at room temperature in the dark.[12][14]
-
Wash the cells twice with the recording buffer to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
-
Imaging Procedure:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Apply ATP to stimulate the P2X4 receptors and record the change in the fluorescence ratio, which corresponds to an increase in intracellular Ca²⁺.
-
To test this compound, pre-incubate the cells with the compound before ATP application.
-
Caption: Workflow for intracellular calcium imaging experiments.
Fluorescent Dye Uptake Assay (Pore Dilation)
This assay is used to assess the formation of large pores in the cell membrane, a phenomenon associated with prolonged activation of some P2X receptors, and the effect of this compound on this process. The fluorescent dye YO-PRO-1 is commonly used as it can only enter the cell through these large pores.[15][16][17][18][19][20]
-
Fluorescent Dye: YO-PRO-1 iodide.
-
Assay Procedure:
-
Plate P2X4-expressing HEK293 cells in a multi-well plate.
-
Wash the cells with a low-divalent cation solution.
-
Add YO-PRO-1 to the wells at a final concentration of approximately 1 µM.
-
To test the effect of this compound, add the desired concentration to the wells.
-
Stimulate the cells with a high concentration of ATP (e.g., 1 mM) to induce pore formation. Ivermectin, a positive allosteric modulator of P2X4, can be used to potentiate this effect.[15]
-
Measure the increase in fluorescence over time using a fluorescence plate reader or microscope. The fluorescence of YO-PRO-1 increases significantly upon binding to nucleic acids inside the cell.
-
Signaling Pathway
The activation of the P2X4 receptor by ATP initiates a signaling cascade that is primarily driven by the influx of Ca²⁺. This increase in intracellular Ca²⁺ can then trigger a variety of downstream cellular responses. This compound, by blocking the initial Ca²⁺ influx, effectively inhibits these downstream events.
Caption: P2X4 receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This compound represents a significant advancement in the pharmacology of P2X receptors. Its high potency and selectivity for the human P2X4 receptor make it an invaluable tool for both basic research and drug discovery efforts targeting this channel. The detailed characterization of its allosteric antagonistic mechanism provides a solid foundation for its use in dissecting the physiological and pathological roles of the P2X4 receptor. The experimental protocols outlined in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their own studies. Further investigation into the therapeutic potential of this compound and similar compounds is warranted, particularly in the context of neuropathic pain and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ATP release and autocrine signaling through P2X4 receptors regulate γδ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human P2RX4 Stable Cell Line-HEK293 (CSC-RI0188) - Creative Biogene [creative-biogene.com]
- 7. addgene.org [addgene.org]
- 8. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 9. Culture and transfection of HEK293T cells [protocols.io]
- 10. axolbio.com [axolbio.com]
- 11. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brainvta.tech [brainvta.tech]
- 13. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. researchgate.net [researchgate.net]
- 16. Pore dilation of neuronal P2X receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The P2X7 Receptor Channel Pore Dilates under Physiological Ion Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. elifesciences.org [elifesciences.org]
Therapeutic Potential of P2X4 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2X4 receptor, an ATP-gated ion channel, has emerged as a compelling therapeutic target for a range of pathologies, most notably neuropathic pain and inflammatory disorders.[1][2][3] Upregulation and activation of P2X4, particularly in microglia, are critically implicated in the central sensitization processes that underpin chronic pain states.[1][4][5] This has spurred the development of selective P2X4 antagonists, such as BX430, which exhibit promising preclinical activity. This technical guide provides an in-depth overview of the therapeutic potential of P2X4 antagonists, with a focus on this compound and other key tool compounds. It includes a summary of quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.
The P2X4 Receptor: A Key Player in Nociception and Inflammation
The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) 5'-triphosphate (ATP).[6][7][8] These receptors are trimeric channels permeable to Na+, K+, and Ca2+.[9] P2X4 receptors are widely expressed throughout the body, with notable expression in immune cells, including microglia, macrophages, and dendritic cells, as well as in various neurons and epithelial cells.[6][7][9]
A key feature of the P2X4 receptor is its preferential localization within lysosomal compartments in many cell types.[6][7][10] Under normal physiological conditions, the acidic pH of lysosomes keeps the receptor in an inactive state despite high intra-lysosomal ATP concentrations.[6][7][10] However, upon cellular stress or injury leading to lysosomal pH neutralization, P2X4 can be activated by the now-available ATP.[6][7][10]
In the context of neuropathic pain, peripheral nerve injury triggers the activation of spinal microglia.[1][4] This activation leads to the upregulation of P2X4 receptors on the microglial cell surface.[4] Subsequent binding of ATP, released from damaged neurons and other cells, to these P2X4 receptors stimulates the release of brain-derived neurotrophic factor (BDNF).[4][9] BDNF then acts on dorsal horn neurons, causing a disruption in their chloride homeostasis and leading to a state of hyperexcitability known as central sensitization, which manifests as tactile allodynia—a painful response to normally non-painful stimuli.[4]
Quantitative Data on P2X4 Antagonists
The development of selective P2X4 antagonists is a key strategy for therapeutically targeting this receptor. Several small molecules have been identified and characterized, with this compound being a notable example. The following tables summarize the available quantitative data for key P2X4 antagonists.
Table 1: In Vitro Potency and Selectivity of P2X4 Antagonists
| Compound | Target | Assay Type | Species | IC50 | Selectivity | Mechanism of Action | Reference(s) |
| This compound | P2X4 | Patch-clamp electrophysiology | Human | 0.54 µM | >10-100 fold vs. P2X1-3, P2X5, P2X7 | Noncompetitive allosteric antagonist | [11][12][13][14] |
| P2X4 | Calcium imaging | Human | - | Selective | Inhibits ATP-evoked calcium rise in THP-1 cells | [11][12] | |
| P2X4 | - | Zebrafish | Potent antagonist | - | - | [11] | |
| P2X4 | - | Rat, Mouse | No effect | - | - | [11][14] | |
| 5-BDBD | P2X4 | Patch-clamp electrophysiology | Rat | 0.75 µM | Selective vs. P2X2a, P2X2b, P2X7; less selective vs. P2X1, P2X3 | - | [15][16] |
| P2X4 | - | Chinese hamster ovary cells | 0.50 µM | No significant effect on other P2X receptors | - | [17][18] | |
| NP-1815-PX | P2X4 | Calcium imaging | Human | 0.26 µM | >30 µM for hP2X1, rP2X3, hP2X2/3, hP2X7; 7.3 µM for hP2X2 | - | [19] |
| P2X4 | - | Mouse | - | Inhibits ATP-mediated responses in primary microglia | - | [19] |
Table 2: In Vivo Efficacy of P2X4 Antagonists
| Compound | Model | Species | Dosing | Key Findings | Reference(s) |
| NP-1815-PX | Herpetic pain model | Mouse | 10 and 30 pmol/mouse | Inhibited mechanical allodynia | [19] |
| DNBS-induced colitis | Mouse | 3, 10, 30 mg/kg, p.o. | Attenuated body weight loss, spleen weight increase, and colonic damage; decreased IL-1β and caspase-1 | [6][20] | |
| 5-BDBD | Nitroglycerin-induced hyperalgesia | - | 28 mg/kg, i.p. | Completely blocked basal and acute hyperalgesia | [15] |
| Perioperative neurocognitive disorders | Mouse | - | Attenuated cognitive impairment, neuroinflammation, and microglia activation | [21] | |
| CORM-2 | Chronic constriction injury (neuropathic pain) | Rat | 20 µg/5 µl, i.t. | Reduced pain-related behavior and activation of spinal microglia and astroglia; lowered levels of MMP-9 and pro-inflammatory cytokines | [22] |
| P2X4 asODN | Collagen-induced arthritis | Mouse | Intravenous injection | Reduced clinical score of arthritis; decreased serum levels of IL-1β, TNF-α, IL-6, and IL-17 | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize P2X4 antagonists.
In Vitro Characterization
This protocol is adapted from studies characterizing small molecule antagonists of P2X4.[11][16]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect cells with a plasmid encoding the human P2X4 receptor using a suitable transfection reagent (e.g., Lipofectamine).
-
For stable cell lines, use retroviral transfection and select with an appropriate antibiotic.
-
-
Electrophysiological Recording:
-
Use an automated patch-clamp system or a conventional setup.
-
Prepare the external solution containing (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Prepare the internal (pipette) solution containing (in mM): 145 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Obtain whole-cell recordings from transfected cells.
-
-
Antagonist Application and Data Analysis:
-
Establish a stable baseline current.
-
Apply ATP (at a concentration around its EC50) to elicit a control P2X4-mediated current.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 2 minutes) before co-applying with ATP.
-
Record the peak current amplitude in the presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
This protocol is based on methods used for high-throughput screening of P2X4 modulators.[11][24]
-
Cell Preparation:
-
Seed P2X4-expressing cells (e.g., 1321N1 astrocytoma cells stably expressing human P2X4) into a 96-well plate.
-
The following day, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' balanced salt solution) for a specified time at 37°C.
-
-
Compound Application and Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Add varying concentrations of the antagonist to the wells and incubate.
-
Add an agonist (e.g., ATP) to stimulate P2X4-mediated calcium influx.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to control wells (agonist alone).
-
Plot the normalized response against the antagonist concentration and fit to a dose-response curve to determine the IC50.
-
This protocol is adapted from studies investigating the anti-inflammatory effects of P2X4 antagonists.[20]
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium with 10% FBS.
-
Differentiate the monocytes into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Inflammasome Activation and Antagonist Treatment:
-
Prime the differentiated macrophages with lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β.
-
Pre-incubate the cells with the P2X4 antagonist (e.g., NP-1815-PX) for 1 hour.
-
Stimulate the cells with ATP to activate the NLRP3 inflammasome and P2X4.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of released IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
In Vivo Characterization
This protocol is a standard model for inducing neuropathic pain in rodents.[17]
-
Surgical Procedure:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should constrict the nerve without arresting blood flow.
-
Close the incision with sutures.
-
-
Drug Administration:
-
Administer the P2X4 antagonist (e.g., CORM-2) via the desired route (e.g., intrathecal, intraperitoneal, or oral) according to the study design.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated mechanical stimuli.
-
Assess thermal hyperalgesia using a plantar test apparatus. Measure the paw withdrawal latency in response to a radiant heat source.
-
Conduct behavioral testing at baseline and at multiple time points after surgery and drug administration.
-
This is a widely used model to study intestinal inflammation.[6][11]
-
Induction of Colitis:
-
Anesthetize the animal (e.g., mouse or rat).
-
Administer 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in ethanol (B145695) intrarectally.
-
-
Treatment and Monitoring:
-
Administer the P2X4 antagonist (e.g., NP-1815-PX) orally daily for a specified period (e.g., 6 days).
-
Monitor the animals daily for body weight, stool consistency, and signs of bleeding.
-
-
Evaluation of Colitis:
-
At the end of the study, sacrifice the animals and collect the colon.
-
Assess the macroscopic damage score based on the presence of inflammation, ulceration, and adhesions.
-
Collect colonic tissue for histological analysis (e.g., H&E staining) to assess microscopic damage.
-
Measure the levels of inflammatory markers (e.g., IL-1β, caspase-1) in the colonic tissue using ELISA or Western blotting.
-
Visualizations
P2X4 Signaling Pathway in Neuropathic Pain
Caption: P2X4 signaling cascade in microglia leading to central sensitization and neuropathic pain.
Experimental Workflow for P2X4 Antagonist Evaluation
Caption: A typical workflow for the discovery and preclinical evaluation of P2X4 receptor antagonists.
Therapeutic Potential of P2X4 Antagonists: A Logical Framework
References
- 1. researchgate.net [researchgate.net]
- 2. Up-Regulation of P2X4 Receptors in Spinal Microglia after Peripheral Nerve Injury Mediates BDNF Release and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. P2X4 receptors and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and preliminary evaluation of a tritium-labeled allosteric P2X4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-Vivo Models for Management of Pain [scirp.org]
- 14. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Astragalin Alleviates Neuropathic Pain by Suppressing P2X4-Mediated Signaling in the Dorsal Root Ganglia of Rats [frontiersin.org]
- 17. bneuf.auf.org [bneuf.auf.org]
- 18. protocols.io [protocols.io]
- 19. mdpi.com [mdpi.com]
- 20. jneurosci.org [jneurosci.org]
- 21. ATP Induced Brain-Derived Neurotrophic Factor Expression and Release from Osteoarthritis Synovial Fibroblasts Is Mediated by Purinergic Receptor P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for studying P2X4 receptor ion channels in immune cells - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 23. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Patch-Clamp Electrophysiology using the Olympus BX43 Microscope
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing the Olympus BX43 upright microscope in patch-clamp electrophysiology experiments. It is intended to guide researchers, scientists, and drug development professionals in setting up and performing high-quality electrophysiological recordings.
Introduction to the Olympus BX43 in Patch-Clamp Electrophysiology
The Olympus BX43 is a versatile and highly configurable upright microscope suitable for various research applications, including patch-clamp electrophysiology. Its modular design allows for customization with components essential for visualizing and recording from individual cells, such as high-quality objectives with long working distances, differential interference contrast (DIC) optics, and compatibility with various micromanipulators and recording chambers.
A key feature of the BX43 is its stable frame and ergonomic design, which are crucial for the precision and stability required in patch-clamp experiments. The microscope's compatibility with water immersion objectives is particularly advantageous for maintaining cell health and achieving high-resolution imaging of live cells in an aqueous environment.
Essential Components of a BX43-Based Patch-Clamp Rig
A functional patch-clamp setup integrating the Olympus BX43 microscope requires several key components. The following table summarizes these components and provides examples of compatible equipment.
| Component | Description | Examples |
| Microscope | Stable, upright microscope with high-quality optics. | Olympus BX43 |
| Objectives | Water immersion objectives with long working distances and high numerical apertures are crucial for accessing cells with a micropipette. | Olympus LUMPLFLN series (e.g., 40xW, 60xW) |
| Contrast Method | Differential Interference Contrast (DIC) or Infrared-DIC (IR-DIC) is essential for visualizing unstained live cells. | Olympus DIC components for BX series |
| Micromanipulators | For precise positioning of the recording and stimulation pipettes. | Sutter Instrument (e.g., MP-285), Sensapex (uMp series), Narishige, Scientifica (PatchStar) |
| Amplifier | To amplify and filter the minute electrical signals from the cell membrane. | Axon Instruments (e.g., Axopatch 200B, MultiClamp 700B), HEKA (EPC 10 USB) |
| Digitizer | Converts the analog signal from the amplifier to a digital signal for computer analysis. | Axon Instruments (e.g., Digidata 1550B), HEKA (LIH 8+8) |
| Software | For data acquisition, stimulus protocol generation, and data analysis. | Axon pCLAMP, HEKA PatchMaster, ACQ4 (open-source) |
| Vibration Isolation | An anti-vibration table is critical to minimize mechanical noise that can disrupt recordings. | TMC, Newport, Herzan |
| Faraday Cage | To shield the setup from electromagnetic interference. | Custom-built or commercial cages |
| Perfusion System | To deliver and remove solutions from the recording chamber, maintaining cell health. | Gravity-fed or peristaltic pump systems |
| Recording Chamber | Holds the coverslip with cultured cells or the tissue slice. | Warner Instruments, ALA Scientific Instruments |
| Pipette Puller | To fabricate glass micropipettes with the desired tip resistance. | Sutter Instrument (e.g., P-1000), Narishige |
Quantitative Data: Olympus Water Immersion Objectives for Patch-Clamp
The choice of objective is critical for successful patch-clamp experiments. The following table summarizes the specifications of recommended Olympus water immersion objectives from the LUMPLFLN series, which are compatible with the BX43 microscope.[1][2][3][4]
| Objective Model | Magnification | Numerical Aperture (NA) | Working Distance (WD) (mm) | Key Features |
| LUMPLFLN 40XW | 40x | 0.80 | 3.3 | Long working distance, excellent for DIC and fluorescence.[2] |
| LUMPLFLN 60XW | 60x | 1.00 | 2.0 | High numerical aperture for high-resolution imaging.[1][4] |
Experimental Protocol: Whole-Cell Patch-Clamp using the BX43
This protocol outlines the key steps for performing a whole-cell patch-clamp recording on cultured cells using an Olympus BX43-based setup.
Preparation
-
Solution Preparation : Prepare sterile external (extracellular) and internal (intracellular) solutions with the appropriate ionic compositions, pH, and osmolarity. Filter the internal solution before use.
-
Cell Culture : Plate cells on glass coverslips at an appropriate density to allow for easy access to individual cells.
-
Pipette Fabrication : Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 3-7 MΩ when filled with the internal solution.
-
Equipment Power-Up : Turn on all electronic equipment, including the amplifier, digitizer, micromanipulators, and the BX43's illumination source. Allow the system to warm up for at least 30 minutes to ensure stability.
Microscope Setup and Configuration
-
Mount the Recording Chamber : Securely place the recording chamber with the coverslip containing the cells onto the microscope stage.
-
Add External Solution : Gently perfuse the recording chamber with the external solution.
-
Objective Selection : Select the desired water immersion objective (e.g., LUMPLFLN 40XW). Carefully apply a drop of distilled water to the objective tip before bringing it into contact with the external solution in the chamber.
-
Establish Illumination :
-
Turn on the transmitted light source of the BX43.
-
Adjust the condenser for proper Köhler illumination to ensure even lighting across the field of view.
-
-
Focus and Locate a Cell :
-
Using the coarse and fine focus knobs of the BX43, bring the cells into focus.
-
Utilize the DIC optics to visualize the unstained cells. Adjust the polarizer and analyzer for optimal contrast.
-
Select a healthy-looking, isolated cell for patching.
-
Pipette Positioning and Sealing
-
Fill and Mount the Pipette : Fill the pulled micropipette with the filtered internal solution, ensuring there are no air bubbles at the tip. Mount the pipette onto the headstage holder connected to the micromanipulator.
-
Apply Positive Pressure : Apply slight positive pressure to the back of the pipette using a syringe or a pressure control system. This helps to keep the pipette tip clean as it is lowered into the bath.
-
Position the Pipette :
-
Using the micromanipulator controls, carefully lower the pipette into the recording chamber.
-
Bring the pipette tip into the field of view and focus on it using the microscope's focus controls.
-
Position the pipette tip above and slightly to the side of the target cell.
-
-
Approach the Cell :
-
Slowly advance the pipette towards the cell using the fine controls of the micromanipulator.
-
Observe the cell membrane for a slight dimple, indicating contact.
-
-
Form a Gigaseal :
-
Release the positive pressure.
-
Apply gentle negative pressure (suction) to the pipette to encourage the formation of a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane. Monitor the seal resistance using the acquisition software.
-
Whole-Cell Configuration and Recording
-
Rupture the Membrane : Once a stable gigaseal is formed, apply a brief pulse of stronger negative pressure to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This provides electrical access to the cell's interior.
-
Compensate for Pipette Capacitance and Series Resistance : Use the amplifier's controls to compensate for the pipette capacitance and the series resistance to ensure accurate voltage-clamp or current-clamp recordings.
-
Data Acquisition :
-
Voltage-Clamp : Apply voltage steps to hold the membrane potential at a desired level and record the resulting ionic currents.
-
Current-Clamp : Inject a known amount of current and record the changes in the cell's membrane potential, including action potentials.
-
Use the data acquisition software to generate stimulus protocols and record the data.
-
Visualizations
Experimental Workflow
Caption: Workflow for a patch-clamp experiment using the Olympus BX43.
Signaling Pathway (Generic Example for Drug Application)
Caption: A generic signaling pathway illustrating drug effects on ion channels.
References
Application Notes and Protocols: Investigating P2X4 Receptor Function in THP-1 Macrophages using Calcium Imaging with BX430 as a Selective Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X4 receptor, an ATP-gated cation channel, is increasingly recognized for its role in inflammatory responses and neuropathic pain.[1] Its expression in immune cells, particularly macrophages, makes it a compelling target for therapeutic intervention. The human monocytic cell line, THP-1, provides a robust and reproducible model system for studying macrophage function. Upon differentiation with phorbol (B1677699) 12-myristate 13-acetate (PMA), THP-1 cells acquire macrophage-like characteristics and express functional P2X4 receptors.[2][3]
This application note details a calcium imaging assay to probe the function of P2X4 receptors in differentiated THP-1 cells. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to monitor intracellular calcium dynamics following ATP stimulation. BX430, a potent and selective allosteric antagonist of the human P2X4 receptor, is employed to confirm the specific involvement of this channel in the observed calcium influx.[1][4] This protocol provides a framework for researchers to investigate the pharmacological modulation of P2X4 and to screen for novel compounds targeting this receptor.
Principle of the Assay
This assay is based on the measurement of changes in intracellular free calcium concentration ([Ca²⁺]i) in response to the activation of P2X4 receptors. Differentiated THP-1 cells are loaded with a cell-permeant fluorescent calcium indicator (e.g., Fluo-4 AM). In its ester form, the dye is non-fluorescent and readily crosses the cell membrane. Intracellular esterases cleave the AM ester, trapping the fluorescent indicator inside the cell. Upon binding to calcium, the indicator exhibits a significant increase in fluorescence intensity.
Extracellular ATP is used to activate P2X4 receptors, which are ligand-gated ion channels permeable to cations, including Ca²⁺.[5] Activation of these receptors leads to an influx of extracellular calcium, resulting in a rapid increase in intracellular calcium concentration that is detected as an increase in fluorescence. The specificity of this response to P2X4 activation is confirmed by pre-incubating the cells with this compound, which blocks the ATP-induced calcium influx.[1]
Data Presentation
The following table summarizes the properties of common fluorescent calcium indicators suitable for this assay.
| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) | Key Features |
| Fluo-4 | ~494 | ~516 | ~345 | High fluorescence increase upon Ca²⁺ binding, compatible with standard FITC filter sets.[6][7] |
| Fura-2 | ~340 / ~380 | ~510 | ~145 | Ratiometric dye, allowing for more accurate quantification of [Ca²⁺]i by minimizing effects of uneven dye loading and photobleaching.[8] |
| Indo-1 | ~350 | ~475 / ~400 | ~230 | Ratiometric dye, often preferred for flow cytometry applications. |
Experimental Protocols
Materials and Reagents
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Fluo-4 AM
-
Pluronic F-127
-
This compound
-
Adenosine 5'-triphosphate (ATP)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black-walled, clear-bottom 96-well microplates
Protocol 1: Culture and Differentiation of THP-1 Cells
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Maintain cell density between 1 x 10⁵ and 8 x 10⁵ cells/mL.[2][3]
-
Differentiation: a. Seed THP-1 cells into a black-walled, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. b. Add PMA to a final concentration of 50-100 ng/mL. c. Incubate for 48-72 hours at 37°C and 5% CO₂. Differentiated cells will become adherent and exhibit a macrophage-like morphology.[9] d. After the incubation period, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with 100 µL of fresh, warm RPMI-1640 medium. e. Add 100 µL of fresh, warm RPMI-1640 medium to each well and allow the cells to rest for at least 24 hours before the calcium imaging assay.
Protocol 2: Calcium Imaging Assay
-
Preparation of Reagents: a. Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in high-quality, anhydrous DMSO. b. Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO. c. Loading Buffer: Prepare a working solution of Fluo-4 AM in HBSS with Ca²⁺ and Mg²⁺. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. d. This compound Stock Solution (10 mM): Dissolve this compound in DMSO. From this, prepare working solutions in HBSS. e. ATP Stock Solution (10 mM): Dissolve ATP in HBSS and adjust the pH to 7.4 if necessary. Prepare fresh working solutions for each experiment.
-
Dye Loading: a. Aspirate the culture medium from the differentiated THP-1 cells. b. Wash the cells once with 100 µL of warm HBSS with Ca²⁺ and Mg²⁺. c. Add 50 µL of the Fluo-4 AM loading buffer to each well. d. Incubate for 30-60 minutes at 37°C, protected from light. e. After incubation, gently wash the cells twice with 100 µL of warm HBSS with Ca²⁺ and Mg²⁺ to remove excess dye. f. Add 100 µL of HBSS with Ca²⁺ and Mg²⁺ to each well.
-
Calcium Imaging: a. Place the 96-well plate into a fluorescence microplate reader or a microscope equipped for live-cell imaging. b. For antagonist studies: Add this compound to the desired final concentration and incubate for 10-20 minutes prior to ATP addition. For control wells, add the equivalent volume of vehicle (DMSO-containing HBSS). c. Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. d. Establish a stable baseline fluorescence reading for 1-2 minutes. e. Add ATP to the desired final concentration (e.g., 10-100 µM) using an automated injector if available to minimize delay. f. Record the fluorescence signal for at least 5-10 minutes to capture the peak and subsequent decay of the calcium response.
Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.
-
Quantify the peak fluorescence response and the area under the curve for each condition.
-
Compare the ATP-induced calcium response in the presence and absence of this compound to determine the extent of P2X4 receptor inhibition.
-
Generate dose-response curves for ATP and for the inhibition by this compound to determine EC₅₀ and IC₅₀ values, respectively.
Mandatory Visualizations
Caption: Experimental workflow for the calcium imaging assay in THP-1 cells.
Caption: P2X4 signaling pathway and inhibition by this compound.
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. hellobio.com [hellobio.com]
- 8. Effect of prostaglandin E2 on ATP-induced Ca2+ responses in human THP-1 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BX430 in In Vitro Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and neurological disorders. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating these inflammatory responses. A key player in microglial activation is the P2X4 purinergic receptor, an ATP-gated ion channel. Activation of P2X4 receptors has been implicated in neuroinflammatory processes, making it a promising therapeutic target.
BX430 is a potent and selective allosteric antagonist of the human P2X4 receptor.[1] It exhibits submicromolar potency, with an IC50 of 0.54 µM for the human P2X4 receptor.[1] Notably, this compound has been shown to be ineffective against rat and mouse P2X4 orthologs, a critical consideration for selecting appropriate in vitro models.[1] These application notes provide detailed protocols for utilizing this compound in relevant human cell-based in vitro models of neuroinflammation to assess its therapeutic potential.
Mechanism of Action of P2X4 in Neuroinflammation
Activation of P2X4 receptors on microglia by extracellular ATP, a damage-associated molecular pattern (DAMP) released from injured cells, leads to an influx of Ca2+.[2] This calcium signaling triggers downstream pathways, including the activation of p38 MAPK, which in turn can lead to the release of brain-derived neurotrophic factor (BDNF) and various pro-inflammatory cytokines and chemokines.[2][3] This cascade contributes to the neuroinflammatory environment and can influence neuronal function and survival.
Signaling Pathway of P2X4 Receptor Activation in Microglia
Caption: P2X4 receptor signaling cascade in microglia.
Data Presentation: Quantitative Effects of P2X4 Antagonists
The following table summarizes key quantitative data for P2X4 receptor antagonists in relevant in vitro systems. Due to the species specificity of this compound, data for other commonly used P2X4 antagonists in rodent models are also provided for context.
| Compound | Target Species | Cell Type/System | Assay | Key Parameter | Value |
| This compound | Human | HEK293 cells expressing human P2X4 | Patch-clamp electrophysiology | IC50 | 0.54 µM [1] |
| TNP-ATP | Rodent | LPS-stimulated primary microglia | TNF-α release assay | Inhibition Concentration | 10 µM[1] |
| 5-BDBD | Rodent | LPS-stimulated primary microglia | Cell death assay | Inhibition Concentration | 25 µM[1] |
Experimental Protocols
Model System Selection: The Importance of Human Cells
Given that this compound is inactive on rodent P2X4 receptors, it is imperative to use human-derived cell lines or primary cells for in vitro studies. Suitable models include:
-
THP-1 derived macrophages: A human monocytic cell line that can be differentiated into a macrophage-like phenotype. These cells express P2X4 receptors and are a reliable model for studying inflammatory responses.
-
Human primary microglia: The most physiologically relevant model, though often limited by availability and variability.
-
Human iPSC-derived microglia: A renewable and potentially more consistent source of human microglia.
Protocol 1: Differentiation of THP-1 Monocytes into Macrophages
This protocol describes the differentiation of THP-1 monocytes into mature macrophages suitable for neuroinflammation assays.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 6-well plate.
-
Differentiation: Add PMA to a final concentration of 5-20 ng/mL.[4]
-
Incubation: Incubate the cells with PMA for 48-72 hours. During this time, the cells will adhere to the plate and differentiate into macrophages, exhibiting a more spread-out morphology.[4]
-
Resting Phase: After the differentiation period, carefully aspirate the PMA-containing medium and wash the cells gently with sterile PBS. Add fresh, PMA-free complete medium and rest the cells for at least 24 hours before proceeding with the neuroinflammation assay. This resting step is crucial to ensure the cells return to a non-activated state.
Experimental Workflow for THP-1 Differentiation
Caption: Workflow for differentiating THP-1 monocytes into macrophages.
Protocol 2: In Vitro Neuroinflammation Assay using Differentiated THP-1 Macrophages
This protocol details the steps to induce an inflammatory response in differentiated THP-1 macrophages and to assess the inhibitory effect of this compound.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound
-
Lipopolysaccharide (LPS) or ATP
-
Complete RPMI-1640 medium
-
DMSO (for dissolving this compound)
-
ELISA kits for human TNF-α and IL-1β
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in complete medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the medium on the differentiated THP-1 cells with the this compound-containing medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Inflammatory Stimulation:
-
Prepare a stock solution of the inflammatory stimulus. For a robust pro-inflammatory response, use LPS (100 ng/mL) or for a P2X4-specific response, use ATP (100 µM - 1 mM).
-
Add the stimulus directly to the wells containing the pre-treated cells.
-
Include a negative control (no stimulus) and a positive control (stimulus with vehicle).
-
-
Incubation: Incubate the cells for an appropriate duration. For cytokine release, 6-24 hours is a typical time frame.
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability in the remaining attached cells to ensure that the observed effects are not due to cytotoxicity of this compound.
-
Logical Flow of the Neuroinflammation Assay
Caption: Logical workflow for the in vitro neuroinflammation assay.
Concluding Remarks
This compound presents a valuable tool for investigating the role of the human P2X4 receptor in neuroinflammation. The provided protocols offer a framework for utilizing this compound in appropriate human cell-based in vitro models. Adherence to the species-specificity of this compound is paramount for obtaining meaningful and translatable data. Further characterization of the downstream signaling pathways affected by this compound in these models will provide deeper insights into its therapeutic potential for neuroinflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP Receptors Gate Microglia Signaling in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microglial Activation Modulated by P2X4R in Ischemia and Repercussions in Alzheimer’s Disease [frontiersin.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application of BX430 in the Study of Human Microglia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BX430 is a potent and selective, non-competitive allosteric antagonist of the human P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP)[1][2][3]. With an IC50 of 0.54 µM for the human P2X4 receptor, this compound offers a valuable tool for investigating the role of this receptor in various physiological and pathological processes[1][2][3][4]. Notably, this compound exhibits species specificity, showing no significant effect on rat and mouse P2X4 orthologs, making it particularly suited for studies on human cells[1][2][3][5].
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and the pathogenesis of neuroinflammatory and neurodegenerative diseases. Human microglial cell lines, such as the SV40-immortalized HMC3 cell line, provide a consistent and accessible model system to study microglial functions[2][3][5]. The P2X4 receptor is expressed on microglia and is implicated in processes such as activation, migration, phagocytosis, and the release of inflammatory mediators[6][7][8][9]. Therefore, this compound serves as a specific chemical probe to elucidate the precise contributions of the P2X4 receptor in human microglial biology.
These application notes provide detailed protocols for utilizing this compound to study its effects on key functions of human microglia cell lines, including phagocytosis, cytokine release, and intracellular calcium signaling.
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Species Specificity | Reference |
| Mechanism of Action | Non-competitive allosteric antagonist | Human, Zebrafish | [1][2][3] |
| Target | P2X4 Receptor | Ineffective on Rat and Mouse | [1][2][3][5] |
| IC50 (human P2X4) | 0.54 µM | - | [1][2][3][4] |
Key Experiments and Protocols
Herein, we provide detailed protocols for assessing the impact of this compound on critical microglial functions.
Assessment of Microglial Phagocytosis using Flow Cytometry
This protocol details the measurement of phagocytic activity in a human microglial cell line (e.g., HMC3) treated with this compound.
Materials:
-
Human microglial cell line (e.g., HMC3)
-
Complete culture medium (e.g., MEM supplemented with 10% FBS)[10]
-
This compound
-
Lipopolysaccharide (LPS) (for microglial activation, optional)
-
Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™ or fluorescent latex beads)[1]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture HMC3 cells in complete medium until they reach 70-80% confluency.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 1-24 hours).
-
If investigating activated microglia, stimulate the cells with LPS (e.g., 100 ng/mL) for a designated period before or during this compound treatment[11].
-
-
Phagocytosis Assay:
-
Prepare a suspension of fluorescently labeled particles according to the manufacturer's instructions. If using latex beads, they can be pre-opsonized in FBS for 1 hour at 37°C[12].
-
Add the fluorescent particles to the microglial cell cultures at a predetermined ratio (e.g., 10:1 particles to cells).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis. As a negative control, incubate one set of wells at 4°C to inhibit active uptake[13].
-
-
Cell Harvesting and Staining:
-
Gently wash the cells three times with ice-cold PBS to remove non-internalized particles.
-
Detach the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the internalized particles within the cells.
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of this population as a measure of phagocytic activity.
-
Measurement of Cytokine Release by ELISA
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) released from human microglia treated with this compound.
Materials:
-
Human microglial cell line (e.g., HMC3)
-
Complete culture medium
-
This compound
-
LPS
-
ATP (as a P2X4 receptor agonist)
-
ELISA kits for target cytokines (e.g., human TNF-α, IL-1β, IL-6)
Protocol:
-
Cell Culture and Stimulation:
-
Seed HMC3 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with a P2X4 agonist like ATP (e.g., 1 mM) and/or an inflammatory stimulus like LPS (e.g., 100 ng/mL) for 6-24 hours.
-
-
Supernatant Collection:
-
Following the incubation period, centrifuge the culture plates at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants and store them at -80°C until analysis.
-
-
ELISA Procedure:
-
Perform the ELISA for the target cytokines according to the manufacturer's protocol[14][15].
-
Briefly, this involves coating a 96-well plate with a capture antibody, blocking non-specific binding, adding the collected supernatants and standards, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokines in the experimental samples by interpolating from the standard curve[14].
-
Assessment of Intracellular Calcium Flux
This protocol outlines the measurement of ATP-induced intracellular calcium mobilization in human microglia and its inhibition by this compound.
Materials:
-
Human microglial cell line (e.g., HMC3)
-
Culture medium
-
This compound
-
ATP
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed HMC3 cells on black-walled, clear-bottom 96-well plates or on glass coverslips for microscopy.
-
Allow the cells to reach a confluent monolayer.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
This compound Treatment and Calcium Measurement:
-
Pre-incubate the cells with different concentrations of this compound or vehicle in HBSS for 15-30 minutes.
-
Measure the baseline fluorescence for a short period.
-
Stimulate the cells by adding a solution of ATP (e.g., 10-100 µM).
-
Immediately begin recording the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
The change in intracellular calcium concentration is proportional to the change in fluorescence intensity.
-
Calculate the peak fluorescence response and the area under the curve for each condition.
-
Determine the inhibitory effect of this compound on the ATP-induced calcium response.
-
Signaling Pathways and Visualizations
The activation of the P2X4 receptor on microglia by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. This initial influx of cations depolarizes the cell membrane and triggers downstream signaling cascades that influence various microglial functions.
Caption: P2X4 receptor signaling pathway in human microglia.
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on microglial phagocytosis.
Caption: Experimental workflow for phagocytosis assay.
This logical diagram illustrates the relationship between P2X4 receptor antagonism by this compound and its expected functional consequences in human microglia.
Caption: Logical flow of this compound's effect on microglia.
References
- 1. media.jax.org [media.jax.org]
- 2. Starting from Scratch: Culturing HMC3 Human Microglia Cells [procellsystem.com]
- 3. RPubs - Cell Culture Protocol [rpubs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dissection of P2X4 and P2X7 Receptor Current Components in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microglia P2X4 receptors as pharmacological targets for demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elabscience.com [elabscience.com]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Preparing and Using BX430 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction BX430 is a potent and selective noncompetitive allosteric antagonist of the human P2X4 receptor, an ATP-gated cation channel highly permeable to calcium.[1][2] Identified as 1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea, this phenylurea compound exhibits submicromolar potency with an IC50 of approximately 0.54 µM for human P2X4 channels.[1][3][4] The P2X4 receptor is expressed in various neuronal and immune cells and is implicated in chronic pain and inflammation.[1][4] this compound provides a valuable pharmacological tool for investigating the specific role of P2X4 in these conditions.[1] Notably, this compound shows species specificity, potently antagonizing human and zebrafish P2X4 receptors while having no effect on rat and mouse orthologs.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (B87167) (DMSO) and their application in common in vitro assays.
Quantitative Data Summary
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[2,6-Dibromo-4-(1-methylethyl)phenyl]-N'-(3-pyridinyl)urea | |
| Synonyms | 1-(2,6-dibromo-4-isopropylphenyl)-3-(3-pyridyl)urea | [1] |
| Molecular Formula | C₁₅H₁₅Br₂N₃O | [3] |
| Molecular Weight | 413.11 g/mol | [2] |
| CAS Number | 688309-70-8 | [3] |
| Appearance | Colorless liquid (in solution), Powder (solid) | [5] |
| Mechanism of Action | Selective, noncompetitive allosteric antagonist of human P2X4 receptor | [1][2] |
Table 2: Solubility and Storage of this compound
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Solubility in DMSO | 30 - 83 mg/mL (72.62 - 200.91 mM) | [2][6] |
| Solubility in Water | Insoluble | [2] |
| Powder Storage | 3 years at -20°C | [2] |
| Stock Solution Storage | 1 year at -80°C in solvent | [2] |
| 1 month at -20°C in solvent | [2] | |
| Handling | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [2] |
| Use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility. | [2][7] |
Table 3: Key Experimental Concentrations
| Parameter | Value | Application Context | Reference |
| IC₅₀ (human P2X4) | 0.54 µM | Patch-clamp electrophysiology on hP2X4-HEK293 cells. | [1][4][6] |
| Working Concentration | 5 µM | Blockade of ATP-evoked currents in hP2X4-HEK293 cells. | [4][8] |
| 5 µM | Reduction of ATP-evoked calcium responses in THP-1 cells. | [3] | |
| Selectivity | >10-100 fold | Selective for P2X4 over P2X1, P2X2, P2X3, P2X5, and P2X7. | [1][4] |
| Vehicle Control | 0.1% DMSO | Final concentration in cell culture medium for experiments. | [9] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Concentrated this compound Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. Adjust the amounts as needed for different desired concentrations.
Materials:
-
This compound powder (MW: 413.11 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: To prepare a 50 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution:
-
Mass = 0.050 mol/L * 0.001 L * 413.11 g/mol * 1000 mg/g = 20.66 mg
-
-
Weighing: Carefully weigh 20.66 mg of this compound powder using an analytical balance and transfer it to a sterile tube.
-
Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.[2]
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, sonicate the solution for 5-10 minutes or warm it gently to 37°C.[6][7] Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Dilution for In Vitro Cell-Based Assays
This protocol provides a general method for diluting the concentrated DMSO stock solution to a final working concentration for cell-based experiments (e.g., 5 µM).
Materials:
-
50 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium
-
Cells plated in a suitable culture vessel (e.g., 96-well plate)
Methodology:
-
Thawing: Thaw one aliquot of the 50 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid issues with direct dilution of a small volume of DMSO into a large volume of aqueous medium, perform a serial dilution.
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 50 mM stock to 198 µL of sterile cell culture medium. This results in a 500 µM intermediate solution. Mix thoroughly by pipetting.
-
-
Final Dilution: Add the intermediate solution to the cell culture wells to achieve the desired final concentration.
-
For a final concentration of 5 µM in a well containing 200 µL of medium:
-
Calculation (C₁V₁ = C₂V₂): (500 µM)(V₁) = (5 µM)(200 µL) -> V₁ = 2 µL.
-
Add 2 µL of the 500 µM intermediate solution to each well containing 198 µL of medium with cells.
-
-
Vehicle Control: It is critical to include a vehicle control group. Prepare wells that receive the same final concentration of DMSO as the experimental wells but without this compound. In the example above, the final DMSO concentration is 0.1%. The vehicle control wells should therefore receive 0.1% DMSO in the culture medium.
-
Incubation: Gently mix the plate and incubate for the desired duration according to your experimental design.
Mechanism of Action and Signaling Pathway
This compound acts as a noncompetitive allosteric antagonist of the P2X4 receptor.[1] When extracellular ATP binds to the P2X4 receptor, it triggers a conformational change that opens the ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺.[1][4] This influx depolarizes the cell membrane and increases intracellular calcium concentration, initiating downstream signaling cascades involved in processes like inflammation and nociception. This compound binds to an allosteric site on the receptor's extracellular domain, distinct from the ATP binding site, and stabilizes a closed or non-conducting state of the channel, thereby preventing ion influx even in the presence of ATP.[1][9]
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution | Solvent has absorbed moisture; concentration exceeds solubility limit. | Use fresh, anhydrous DMSO from a new or properly stored container. Ensure the stock concentration does not exceed 83 mg/mL.[2] Gentle warming or sonication may help redissolve the compound.[7] |
| Precipitation upon dilution in aqueous medium | Compound is insoluble in water; "crashing out" of solution. | Perform serial dilutions. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to maintain solubility and minimize cell toxicity. |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution leading to degradation. | Prepare and use single-use aliquots of the stock solution to ensure consistency and stability.[2] |
| Cell toxicity observed | DMSO concentration is too high; compound itself is toxic at the tested concentration. | Ensure the final DMSO concentration is non-toxic for your specific cell line (usually <0.5%). Run a dose-response curve for this compound to determine the optimal non-toxic working concentration. |
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BX 430 | CAS#:688309-70-8 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. This compound | P2X Receptor | Calcium Channel | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying P2X4 with BX430
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor, an ATP-gated cation channel, is a key player in various physiological and pathological processes, including neuroinflammation, chronic pain, and cardiovascular function.[1][2][3] Its high permeability to calcium allows it to trigger a cascade of intracellular signaling events.[3] Understanding the pharmacology of the P2X4 receptor is crucial for the development of novel therapeutics. BX430 has been identified as a potent and selective noncompetitive allosteric antagonist of the human P2X4 receptor, making it an invaluable tool for studying the receptor's function.[4][5] These application notes provide detailed protocols for utilizing this compound in the experimental investigation of the P2X4 receptor.
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor by its endogenous ligand, adenosine (B11128) 5'-triphosphate (ATP), leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+.[2] This influx of cations depolarizes the cell membrane and increases intracellular calcium concentrations, which in turn initiates a variety of downstream signaling pathways. These pathways can lead to the release of inflammatory mediators such as prostaglandin (B15479496) E2 and brain-derived neurotrophic factor (BDNF).[3] In certain cell types, the P2X4 receptor has been shown to physically associate with endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[6]
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BX 430 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BX430 in Fluorescent Dye Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BX430 is a potent and selective allosteric antagonist of the human P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, including inflammation and neuropathic pain.[1] Activation of the P2X4 receptor by extracellular ATP leads to the formation of a non-selective cation channel and, with prolonged stimulation, the dilation of a larger pore. This pore formation allows the passage of larger molecules, including fluorescent dyes such as YO-PRO-1. Consequently, fluorescent dye uptake assays serve as a robust method to screen for and characterize modulators of P2X4 receptor activity. This document provides detailed application notes and protocols for utilizing this compound in such assays.
Mechanism of Action
The P2X4 receptor is a trimeric ligand-gated ion channel. Upon binding of extracellular ATP, the receptor undergoes a conformational change, leading to the opening of an ion channel permeable to small cations like Na⁺ and Ca²⁺. Sustained activation of the P2X4 receptor results in a further conformational change, leading to the formation of a larger, dilated pore. This pore is permeable to organic cations up to approximately 900 Da in size, including the fluorescent dye YO-PRO-1. This compound acts as a noncompetitive allosteric inhibitor of the human P2X4 receptor.[1] It binds to a site distinct from the ATP-binding site, stabilizing a closed or non-conducting conformation of the receptor, thereby preventing both the initial ion flux and the subsequent pore formation.[1][2]
Data Presentation
The inhibitory activity of this compound on the human P2X4 receptor has been quantified using various techniques. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Method | Cell Line | Reference |
| IC₅₀ | 0.54 µM | Patch-clamp electrophysiology | hP2X4-HEK293 | [1][3] |
| Antagonist Potency Rank (Human P2X4) | BAY-1797 = PSB-12062 = This compound > 5-BDBD > TNP-ATP = PPADS | Not specified | 1321N1 cells expressing human P2X4 | [4] |
| Compound | Effect on ATP-Evoked P2X4-Mediated Responses | Assay Type | Reference |
| This compound | Effective suppression of membrane permeabilization | Fluorescent dye uptake (YO-PRO-1) | [1][3] |
| This compound | Marked reduction in intracellular calcium response | Calcium imaging | [5] |
| This compound | Significant reduction in peak and total current | Patch-clamp electrophysiology | [2] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Fluorescent Dye (YO-PRO-1) Uptake Assay for Measuring this compound Inhibition of Human P2X4 Receptors
This protocol is designed for a 96-well plate format, suitable for medium- to high-throughput screening. It is based on protocols developed for P2X receptors and adapted for the specific use of this compound with human P2X4-expressing cells.[6][7]
Materials:
-
Cells: HEK293 cells stably or transiently expressing the human P2X4 receptor (HEK-hP2X4). Untransfected HEK293 cells should be used as a negative control.[8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: NaCl-based buffer (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 1 mM MgCl₂, pH 7.4). For enhanced P2X4 activity, a low-divalent cation buffer can be used.
-
Fluorescent Dye: YO-PRO-1 Iodide (1 mM stock solution in DMSO).
-
P2X4 Agonist: Adenosine 5'-triphosphate (ATP) (100 mM stock solution in water, pH adjusted to 7.4).
-
P2X4 Antagonist: this compound (10 mM stock solution in DMSO).
-
Positive Control (optional): Ivermectin (a positive allosteric modulator of P2X4).
-
Plate: Black, clear-bottom 96-well microplate.
-
Instrumentation: Fluorescence plate reader with bottom-read capabilities and injectors for ATP addition.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed HEK-hP2X4 cells into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[7]
-
Culture overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound and Dye Preparation:
-
Prepare serial dilutions of this compound in assay buffer to achieve final desired concentrations (e.g., ranging from 10 nM to 100 µM).
-
Prepare the YO-PRO-1 working solution by diluting the 1 mM stock to a final concentration of 1-5 µM in assay buffer.[7]
-
-
Assay Execution:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the appropriate this compound dilution (or vehicle control) to each well.
-
Add 50 µL of the YO-PRO-1 working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
P2X4 Activation and Fluorescence Measurement:
-
Place the 96-well plate into the fluorescence plate reader, pre-warmed to 37°C.
-
Set the plate reader to measure fluorescence from the bottom of the wells (Excitation: ~491 nm, Emission: ~509 nm).
-
Establish a baseline fluorescence reading for 2-5 minutes.
-
Inject 20 µL of ATP solution to achieve a final concentration that elicits a submaximal response (e.g., EC₅₀ to EC₈₀, typically 10-100 µM for P2X4).
-
Immediately begin kinetic fluorescence readings every 30-60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
For each well, subtract the baseline fluorescence from the kinetic readings.
-
The rate of YO-PRO-1 uptake can be determined from the initial linear portion of the fluorescence increase over time.
-
Normalize the rate of uptake in the this compound-treated wells to the vehicle-treated control wells (100% activity).
-
Plot the normalized rate of uptake against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Results:
In HEK-hP2X4 cells, the addition of ATP will induce a time-dependent increase in fluorescence, indicating the uptake of YO-PRO-1 through the dilated P2X4 pore. Pre-incubation with this compound is expected to cause a dose-dependent inhibition of this ATP-induced fluorescence increase. Untransfected HEK293 cells should show no significant increase in fluorescence upon ATP stimulation.
Troubleshooting
-
High Background Fluorescence:
-
Cause: Cell death or membrane compromise unrelated to P2X4 activation.
-
Solution: Ensure cells are healthy and not overgrown. Handle cells gently during washing steps. Optimize the concentration of YO-PRO-1, as higher concentrations can lead to non-specific uptake.
-
-
No or Low Signal:
-
Cause: Low expression or function of P2X4 receptors. Inactive ATP.
-
Solution: Verify P2X4 expression using a complementary method (e.g., Western blot, immunofluorescence). Prepare fresh ATP solutions, as ATP can degrade over time. Consider using a positive allosteric modulator like ivermectin to potentiate the P2X4 response.
-
-
High Well-to-Well Variability:
-
Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for reagent addition. Avoid using the outer wells of the plate if edge effects are suspected.
-
Conclusion
Fluorescent dye uptake assays provide a reliable and scalable method for studying the function and pharmacology of the P2X4 receptor. This compound serves as an invaluable tool in these assays, enabling the specific inhibition of human P2X4-mediated pore formation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in the investigation of P2X4 signaling and the discovery of novel therapeutic agents targeting this important ion channel.
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Antagonist effects on human P2X7 receptor-mediated cellular accumulation of YO-PRO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence for the existence of P2Y1,2,4 receptor subtypes in HEK-293 cells: reactivation of P2Y1 receptors after repetitive agonist application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of BX430
For Researchers, Scientists, and Drug Development Professionals
Introduction
BX430, with the chemical name 1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea, is a potent and selective allosteric antagonist of the human P2X4 receptor, an ATP-gated cation channel.[1][2] The P2X4 receptor is implicated in various physiological and pathological processes, including chronic pain and inflammation, making it a promising therapeutic target.[1][3] this compound inhibits human P2X4 receptor channels with a reported IC50 of 0.54 µM and acts via a noncompetitive allosteric mechanism.[1][4]
A critical consideration for designing in vivo studies is the species specificity of this compound. The compound is a potent antagonist of human and zebrafish P2X4 receptors but has been shown to have no effect on the orthologs in rats and mice.[1][4][5] This renders standard rodent models unsuitable for efficacy and pharmacodynamic studies of this compound. Consequently, appropriate animal models, such as transgenic mice expressing the human P2X4 receptor (humanized mice) or zebrafish, are required to evaluate the in vivo effects of this compound.[5][6]
This document provides detailed, hypothetical protocols for the in vivo administration of this compound for pharmacokinetic analysis in a humanized mouse model and for an efficacy study in a zebrafish model.
Data Presentation
Quantitative data for this compound is summarized below. Note that the in vivo data is presented as an illustrative example, as no public data is currently available.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| Molecular Weight | 413.11 g/mol | [1] |
| Chemical Formula | C15H15Br2N3O | [4] |
| Mechanism of Action | Noncompetitive allosteric antagonist | [1] |
| Target | Human P2X4 Receptor | [1][4] |
| IC50 (human P2X4) | 0.54 µM | [4] |
| Solubility (DMSO) | 83 mg/mL | [4] |
| Solubility (Ethanol) | 83 mg/mL | [4] |
| Solubility (Water) | Insoluble | [4] |
Table 2: Example Pharmacokinetic Parameters of this compound in a Humanized Mouse Model (Oral Gavage)
(Note: The following data are hypothetical and for illustrative purposes only.)
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | T½ (hr) |
| 5 | 250 ± 45 | 2.0 | 1500 ± 210 | 4.5 |
| 10 | 550 ± 80 | 2.0 | 3850 ± 450 | 4.8 |
| 25 | 1200 ± 150 | 4.0 | 9600 ± 1100 | 5.1 |
Table 3: Example Pharmacodynamic Readouts in a Zebrafish Tail Fin Injury Model
(Note: The following data are hypothetical and for illustrative purposes only.)
| Treatment Group | Neutrophil Migration (cells/mm²) | % Inhibition |
| Vehicle Control (0.1% DMSO) | 150 ± 20 | 0% |
| This compound (1 µM) | 105 ± 15 | 30% |
| This compound (5 µM) | 60 ± 10 | 60% |
| This compound (10 µM) | 30 ± 8 | 80% |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of this compound in Humanized P2X4 Mice
This protocol describes a single-dose oral pharmacokinetic study. It assumes the use of a transgenic mouse model expressing the human P2X4 receptor.
1. Materials and Reagents
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection
-
Humanized P2X4 mice (e.g., C57BL/6 background), 8-10 weeks old, mixed sex
-
20-22G stainless steel feeding needles (1.5 inches)
-
1 mL syringes
-
Microcentrifuge tubes containing K2-EDTA anticoagulant
-
Standard laboratory equipment (vortex mixer, magnetic stirrer, analytical balance, centrifuge)
2. Preparation of Dosing Formulation (0.5% CMC-Na Suspension)
-
Prepare the vehicle: Add 0.5 g of CMC-Na to 100 mL of sterile water. Stir vigorously with a magnetic stirrer until the CMC-Na is fully dissolved. This may take several hours.
-
Calculate the required amount of this compound for the desired concentration (e.g., for a 10 mg/kg dose in a 25 g mouse at a dosing volume of 10 mL/kg, the concentration is 1 mg/mL).
-
Weigh the calculated amount of this compound powder and place it in a sterile container.
-
Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to create a homogeneous suspension.
-
Maintain continuous stirring of the suspension during the dosing procedure to ensure homogeneity. Prepare fresh on the day of the experiment.
3. Animal Dosing and Sample Collection
-
Acclimatize animals for at least 7 days prior to the study.
-
Fast animals for 4 hours before dosing (with free access to water).
-
Record the body weight of each mouse immediately before dosing to calculate the exact volume to be administered (typically 5-10 mL/kg).
-
Administer the this compound suspension via oral gavage using a proper-sized feeding needle.[7][8] For a negative control group, administer the vehicle only.
-
For a sparse sampling design, collect blood samples from subgroups of mice (n=3-4 per time point) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood (~50-100 µL) via submandibular or saphenous vein puncture into K2-EDTA coated tubes.
-
Immediately place tubes on ice.
4. Plasma Processing and Analysis
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Use the resulting concentration-time data to calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Protocol 2: Efficacy Study of this compound in a Zebrafish Larvae Inflammation Model
This protocol utilizes the zebrafish model, where this compound is active, to assess its anti-inflammatory potential. The endpoint is the migration of neutrophils to a site of injury.
1. Materials and Reagents
-
Wild-type or transgenic (e.g., Tg(mpx:GFP)) zebrafish larvae at 3 days post-fertilization (dpf).
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
E3 embryo medium
-
Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia
-
Micro-dissection scissors or laser
-
Multi-well plates (24- or 48-well)
-
Fluorescence microscope
2. Preparation of Dosing Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare working solutions by diluting the stock solution in E3 embryo medium to the final desired concentrations (e.g., 1, 5, 10 µM).
-
Ensure the final concentration of DMSO is consistent across all groups, including the vehicle control, and does not exceed 0.1% to avoid toxicity.
3. Experimental Procedure
-
At 3 dpf, transfer healthy zebrafish larvae into the wells of a multi-well plate (5-10 larvae per well).
-
Remove the E3 medium and add the prepared this compound working solutions or vehicle control (E3 + 0.1% DMSO).
-
Pre-incubate the larvae in the treatment solutions for 1-2 hours at 28.5°C.
-
Anesthetize the larvae using MS-222 (160 mg/L in E3 medium).
-
Induce a sterile injury by amputating the distal third of the tail fin using a sterile micro-scalpel or a nitrogen laser.
-
After injury, rinse the larvae once with fresh treatment solution and place them back into their respective wells containing the same treatment solution.
-
Allow the larvae to recover and incubate at 28.5°C for 4-6 hours to allow for neutrophil migration.
4. Data Acquisition and Analysis
-
At the end of the incubation period, anesthetize the larvae again.
-
Mount the larvae on a microscope slide and capture fluorescent images of the tail fin region.
-
Quantify the number of fluorescent neutrophils that have migrated into a defined area distal to the amputation plane.
-
Calculate the average number of migrated cells for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if this compound significantly reduced inflammation compared to the vehicle control.
References
- 1. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Zebrafish, an In Vivo Platform to Screen Drugs and Proteins for Biomedical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological actions of a humanized P2X4 scFv on peripheral and central neurons in male mice with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Troubleshooting & Optimization
troubleshooting BX430 insolubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting solubility issues with the P2X4 receptor antagonist, BX430, in aqueous solutions. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and a diagram of the P2X4 signaling pathway to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: this compound is known to be practically insoluble in water. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid off-target effects.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Based on available data, both DMSO and ethanol (B145695) are effective solvents for preparing high-concentration stock solutions of this compound.[1][2] The choice between them may depend on the tolerance of your specific experimental system to residual amounts of these solvents.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a Co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), into your final aqueous buffer can improve solubility.
-
Employ a Surfactant: Low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 in your aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
Consider Excipients: For more challenging situations, excipients like cyclodextrins can be used to encapsulate the hydrophobic molecule and improve its aqueous solubility.
Q4: Can I use heat or sonication to dissolve my this compound?
A4: Gentle heating (e.g., in a 37°C water bath) and sonication can be effective methods to aid in the initial dissolution of this compound in an organic solvent to create a stock solution. However, it is crucial to ensure the compound is stable under these conditions. For dilution into aqueous buffers, these methods may not prevent precipitation if the compound's solubility limit is exceeded.
Q5: Does pH affect the solubility of this compound?
A5: The structure of this compound, a substituted phenylurea, does not contain strongly acidic or basic functional groups that are readily ionizable. Therefore, adjusting the pH of the aqueous buffer is expected to have a minimal effect on its solubility.[3]
Troubleshooting Guide
Problem: Precipitate observed in the experimental well after adding this compound.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | 1. Visually inspect the wells of your plate under a microscope after adding the inhibitor. The presence of crystals or amorphous precipitate indicates insolubility. 2. Prepare a fresh, high-concentration stock solution of this compound in 100% DMSO or ethanol. 3. When diluting the stock into your aqueous buffer, ensure vigorous mixing. 4. Decrease the final concentration of this compound in your experiment. |
| Final solvent concentration is too high. | 1. Calculate the final percentage (v/v) of the organic solvent (e.g., DMSO) in your assay. 2. Aim to keep the final solvent concentration below 0.5%. High concentrations can cause the compound to crash out of solution and may also be toxic to cells. |
| Interaction with components in the media/buffer. | 1. Test the solubility of this compound in simpler aqueous buffers (e.g., PBS) to identify potential interactions with complex media components. 2. If using serum, consider that proteins can sometimes affect compound solubility. You may need to test different serum concentrations. |
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Solvent | Maximum Concentration |
| This compound | 413.11 | DMSO | 83 mg/mL (~201 mM)[1] |
| This compound | 413.11 | Ethanol | 83 mg/mL (~201 mM)[1] |
| This compound | 413.11 | Water | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 24.21 µL of DMSO per 1 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you may gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protocol 2: General Method for Solubility Assessment in Aqueous Buffers
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers of interest (e.g., PBS, cell culture media)
-
Clear microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or a nephelometer (optional)
-
-
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your aqueous buffer of choice. For example, to test a final concentration of 10 µM, you could add 1 µL of a 10 mM stock to 999 µL of buffer.
-
Vortex or mix each dilution thoroughly.
-
Allow the solutions to equilibrate at the desired experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect each tube or well for any signs of precipitation (cloudiness, crystals).
-
For a more quantitative assessment, you can centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound. Then, measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Visualizations
P2X4 Receptor Signaling Pathway
References
optimizing BX430 incubation time for cell-based assays
Welcome to the technical support center for BX430. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the incubation time for your cell-based assays and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell viability assay?
For initial experiments, we recommend a 24-hour incubation period. This duration is often sufficient to observe significant effects on cell viability in sensitive cell lines. However, the optimal time can vary depending on the cell line's doubling time and the specific assay being performed. For a more comprehensive analysis, a time-course experiment is highly recommended.
Q2: How do I determine the optimal incubation time for my specific cell line?
To determine the optimal incubation time, perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound (e.g., the approximate IC50) and measuring the effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time is typically the point at which you observe a stable and robust assay window (the difference between the positive and negative controls).
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Variable Incubation Times: Ensure that the incubation time is precisely controlled in all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Cell Seeding Density: Inconsistent initial cell numbers can significantly affect the final readout. Always perform a cell count before seeding.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
Troubleshooting Guides
Issue 1: High Background Signal in Luminescence-Based Viability Assay
High background can mask the true effect of this compound. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Contamination | Check for microbial contamination in your cell culture and reagents. |
| Reagent Temperature | Ensure that the luminescent reagent is equilibrated to room temperature before use, as recommended by the manufacturer. |
| Incomplete Cell Lysis | Mix the plate thoroughly after adding the lysis/luminescent reagent to ensure all cells are lysed. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to discern a dose-dependent effect of this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The incubation time may be too short. Perform a time-course experiment to identify a more suitable duration. |
| Low Cell Number | Increase the initial cell seeding density to generate a stronger signal. |
| This compound Concentration Range | The concentration range of this compound may be too low. Test a higher range of concentrations. |
| Assay Reagent | The chosen assay may not be sensitive enough. Consider an alternative viability assay. |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
This protocol outlines how to determine the optimal incubation time for this compound using a luminescence-based cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Assay: At each time point, remove a plate from the incubator, add the viability reagent according to the manufacturer's instructions, and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control for each time point and plot cell viability against the incubation time.
Sample Data: Time-Course Viability Assay
The following table shows the effect of 1 µM this compound on a cancer cell line at different incubation times.
| Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 6 | 95.2 | 4.1 |
| 12 | 82.1 | 5.3 |
| 24 | 55.4 | 3.8 |
| 48 | 53.8 | 4.2 |
| 72 | 56.1 | 4.5 |
Based on this data, a 24-hour incubation period is recommended as the effect of this compound reaches a plateau at this point.
Protocol 2: Western Blotting for Target Engagement
This protocol can be used to confirm that this compound is inhibiting its target by measuring the phosphorylation of a downstream substrate.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the optimized incubation time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence substrate.
Visualizations
Signaling Pathway and Mechanism of Action
The diagram below illustrates the hypothetical signaling pathway affected by this compound. This compound acts as an inhibitor of Kinase Y, preventing the phosphorylation of its downstream target.
Caption: Mechanism of action of this compound in a hypothetical signaling pathway.
Experimental Workflow: Cell Viability Assay
This workflow diagram outlines the key steps for performing a cell viability assay with this compound.
Caption: Workflow for determining this compound IC50 using a cell viability assay.
Troubleshooting Logic for Inconsistent IC50 Values
This flowchart provides a logical sequence of steps to troubleshoot inconsistent IC50 values.
Caption: A troubleshooting flowchart for inconsistent IC50 results.
potential off-target effects of BX430 at high concentrations
A Guide to Investigating Potential Off-Target Effects at High Concentrations
Welcome to the technical support center for BX430. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential concerns regarding its use at high concentrations. Please note that this compound is a selective allosteric antagonist of the P2X4 receptor, an ATP-gated ion channel, and not a kinase inhibitor.[1][2][3] This guide provides troubleshooting advice and frequently asked questions to ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a selective, noncompetitive allosteric antagonist of the human P2X4 receptor.[1][2][3] The P2X4 receptor is an ATP-gated cation channel.[4][5] this compound binds to an extracellular allosteric site on the receptor, meaning it does not compete with ATP for its binding site.[1] This binding leads to an insurmountable blockade of the channel, preventing ion influx in response to ATP.[1][2]
Q2: What is the known selectivity profile of this compound?
A2: this compound has been shown to be highly selective for the human P2X4 receptor. It exhibits more than 10-fold selectivity for human P2X4 over other human P2X subtypes, including P2X1, P2X2, P2X3, P2X5, and P2X7.[1] For detailed inhibitory concentrations, please refer to the data table below.
Q3: Are there species-specific differences in this compound activity?
A3: Yes, this compound exhibits significant species-specific activity. It is a potent antagonist of human and zebrafish P2X4 receptors but has no significant effect on rat and mouse P2X4 orthologs.[1][2][3][6] This is important to consider when designing and interpreting in vivo experiments in rodent models.
Q4: Why is it important to consider off-target effects, especially at high concentrations?
A4: While this compound is known to be selective, using any compound at concentrations significantly higher than its IC50 for the primary target increases the likelihood of engaging lower-affinity off-target molecules. These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.
Q5: What are the potential downstream signaling pathways of P2X4 activation that could be affected?
A5: P2X4 receptor activation leads to cation influx, primarily Ca2+ and Na+. This can trigger various downstream signaling events, including the activation of nitric oxide synthase (eNOS) in cardiac myocytes and the release of brain-derived neurotrophic factor (BDNF) from microglia.[5][7] In immune cells, P2X4 activation is linked to inflammatory responses, such as the activation of the NLRP3 inflammasome.[8] Inhibition of these pathways by this compound would be considered an on-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype observed with this compound treatment. | Off-target effects: At high concentrations, this compound may be interacting with other ion channels, receptors, or enzymes. | 1. Confirm On-Target Effect: Perform a dose-response experiment to ensure you are using the lowest effective concentration. 2. Orthogonal Control: Use a structurally different P2X4 antagonist to see if the phenotype is replicated. 3. Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate P2X4 expression and see if the effect of this compound is abolished. |
| Cellular toxicity observed at concentrations intended to inhibit P2X4. | Off-target toxicity: The observed toxicity may not be related to P2X4 inhibition. | 1. Assess Cell Viability: Perform a comprehensive cytotoxicity assay (e.g., MTT, LDH) across a range of this compound concentrations. 2. Compare with P2X4 Null Cells: If available, test the toxicity of this compound on cells that do not express P2X4. |
| Discrepancy between in vitro and in vivo results (especially in rodent models). | Species specificity of this compound: this compound is not effective against mouse or rat P2X4 receptors.[1][2][3][6] | 1. Confirm Target Engagement in vivo: If possible, use methods to assess target engagement in your animal model. 2. Select Appropriate Model: Consider using a different animal model where this compound is active (e.g., zebrafish) or use a different P2X4 antagonist that is active in rodents. |
| Electrophysiology recordings show incomplete block or unexpected changes in ion channel kinetics. | Non-specific membrane effects at high concentrations or interaction with other channels. | 1. Verify Seal and Cell Health: Ensure the integrity of your patch-clamp recording. 2. Control Experiments: Apply this compound to untransfected cells or cells expressing unrelated ion channels to check for non-specific effects. 3. Concentration-Response Curve: Carefully determine the IC50 in your specific experimental system. |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | IC50 (µM) | Species | Notes |
| P2X4 | 0.54 | Human | Potent, noncompetitive allosteric antagonist.[1][2][3] |
| P2X1 | >100 | Human | Virtually no functional impact at 10-100 times the P2X4 IC50.[1][2] |
| P2X2 | >100 | Human | Virtually no functional impact at 10-100 times the P2X4 IC50.[1][2] |
| P2X3 | >100 | Human | Virtually no functional impact at 10-100 times the P2X4 IC50.[1][2] |
| P2X5 | >100 | Human | Virtually no functional impact at 10-100 times the P2X4 IC50.[1][2] |
| P2X7 | >100 | Human | Virtually no functional impact at 10-100 times the P2X4 IC50.[1][2] |
| P2X4 | Inactive | Rat, Mouse | No significant effect.[1][2][3][6] |
| P2X4 | Active | Zebrafish | Potent antagonist.[1][2] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Phenotypes using CRISPR-Cas9 Mediated Knockout of P2X4
Objective: To determine if the observed cellular phenotype upon this compound treatment is a direct result of P2X4 inhibition.
Materials:
-
Human cell line of interest
-
This compound
-
Lipofectamine CRISPRMAX or similar transfection reagent
-
Cas9 nuclease
-
Validated P2RX4 sgRNA and scramble sgRNA control
-
PCR primers for P2RX4 gene
-
Antibody for P2X4 protein (for Western blot)
-
Cell-based assay for the phenotype of interest
Procedure:
-
sgRNA Design and Cloning: Design and clone at least two independent sgRNAs targeting an early exon of the human P2RX4 gene. A non-targeting scramble sgRNA should be used as a control.
-
Transfection: Transfect the human cell line with Cas9 and either P2RX4-targeting sgRNA or the scramble control sgRNA.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using antibiotic resistance or FACS) and isolate single-cell clones.
-
Verification of Knockout:
-
Genomic DNA: Extract genomic DNA and perform PCR and Sanger sequencing to confirm the presence of indels in the P2RX4 gene.
-
Western Blot: Lyse cells and perform a Western blot to confirm the absence of P2X4 protein expression.
-
-
Phenotypic Assay:
-
Treat both the P2X4 knockout and scramble control cell lines with a range of this compound concentrations.
-
Perform the relevant cell-based assay to measure the phenotype of interest.
-
-
Data Analysis: If the phenotype observed in the scramble control cells is absent or significantly reduced in the P2X4 knockout cells, it is likely an on-target effect. If the phenotype persists in the knockout cells, it is likely due to an off-target effect of this compound.
Protocol 2: Broad Ion Channel Profiling using Patch-Clamp Electrophysiology
Objective: To assess the specificity of this compound against a panel of common off-target ion channels at high concentrations.
Materials:
-
HEK293 or CHO cells transiently or stably expressing a panel of ion channels (e.g., various voltage-gated sodium, potassium, and calcium channels; other ligand-gated ion channels).
-
This compound at a high concentration (e.g., 10-100 µM).
-
Automated or manual patch-clamp electrophysiology setup.
-
Appropriate extracellular and intracellular recording solutions for each ion channel.
-
Specific activators for each ion channel.
Procedure:
-
Cell Preparation: Plate cells expressing the ion channels of interest for patch-clamp recording.
-
Establish Whole-Cell Configuration: Obtain a stable whole-cell recording from a single cell.
-
Baseline Recording: Record baseline ion channel activity by applying the specific activator (e.g., a voltage step for voltage-gated channels, or a specific ligand for ligand-gated channels).
-
Compound Application: Perfuse the cell with the extracellular solution containing a high concentration of this compound and re-apply the activator.
-
Washout: Perfuse the cell with the control extracellular solution to wash out this compound and re-apply the activator to check for reversibility of any effects.
-
Data Analysis: Compare the current amplitude, and kinetics (activation, inactivation, deactivation) before, during, and after this compound application. A significant change in any of these parameters indicates a potential off-target interaction.
Visualizations
Caption: Simplified P2X4 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
Caption: Troubleshooting logic for distinguishing on-target from off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. P2RX4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
Technical Support Center: BX430 Species Specificity in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the species specificity of BX430, a selective P2X4 receptor antagonist, in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phenylurea compound identified as a selective, allosteric antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] It functions via a noncompetitive mechanism, binding to an allosteric site on the extracellular domain of the P2X4 receptor.[1][2][4] This binding prevents the conformational change required for channel gating that is normally induced by ATP binding.[4]
Q2: I am not seeing any effect of this compound in my mouse/rat model. Is my experiment failing?
A2: Not necessarily. A key characteristic of this compound is its pronounced species specificity. It is a potent antagonist of human and zebrafish P2X4 receptors but is largely ineffective against rat and mouse P2X4 receptors.[1][2][5] This is a known and documented attribute of the compound.
Q3: What is the molecular basis for the species specificity of this compound?
A3: The differential potency of this compound between human and rodent P2X4 receptors is primarily due to a single amino acid difference in the allosteric binding pocket.[4] In the human P2X4 receptor, an isoleucine at position 312 (I312) is critical for this compound sensitivity.[4][5] In contrast, rat and mouse P2X4 receptors have a threonine (T) at the equivalent position, which significantly reduces the binding affinity of this compound.[4]
Q4: Which species are sensitive to this compound?
A4: this compound has been shown to be effective on human and zebrafish P2X4 receptors.[1][6] It also shows partial inhibition of bovine, canine, and Xenopus P2X4 receptor orthologs.[5][6] However, it has no significant effect on rat and mouse P2X4 receptors.[1][5]
Troubleshooting Guide
Issue: this compound does not inhibit ATP-evoked currents in my rodent cell line or animal model.
-
Plausible Cause 1: Inherent Species Specificity. As detailed in the FAQs, this compound is known to be inactive against mouse and rat P2X4 receptors.[1][5]
-
Solution 1: Select an appropriate species or experimental system.
-
Solution 2: Utilize site-directed mutagenesis.
-
To confirm that the lack of effect is due to the specific amino acid residue, you can use a rat or mouse P2X4 receptor with a T312I mutation. This single mutation has been shown to confer this compound sensitivity similar to that of the human P2X4 receptor.[4] Conversely, an I312T mutation in the human P2X4 receptor results in a loss of this compound potency.[4]
-
Issue: Unexpected or inconsistent results in a this compound-sensitive system.
-
Plausible Cause 2: Experimental Conditions. The inhibitory effect of this compound can be influenced by experimental parameters.
-
Solution: Standardize and optimize your experimental protocol.
-
Pre-incubation: Ensure consistent pre-incubation times with this compound before ATP application.
-
Reversibility: Note that the inhibitory effect of this compound is reversible upon washout.[6]
-
Extracellular Application: this compound acts on the extracellular side of the P2X4 receptor.[2][7] Intracellular application via a patch pipette will not be effective.[7]
-
Data Presentation
Table 1: Potency of this compound on P2X4 Receptors from Different Species
| Species | IC50 (µM) | Reference |
| Human | 0.54 | [1][2] |
| Zebrafish | 1.89 | [4] |
| Rat | >10 | [4] |
| Mouse | >10 | [4] |
Experimental Protocols
1. Patch-Clamp Electrophysiology
This method directly measures the ion flow through the P2X4 channel in response to ATP and its inhibition by this compound.
-
Cell Preparation: Use HEK293 cells stably transfected with the P2X4 receptor of the desired species.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply ATP (e.g., 50 µM) to evoke a baseline current.
-
Pre-incubate the cells with this compound (at various concentrations) for a standardized time (e.g., 2 minutes).
-
Co-apply ATP and this compound and record the resulting current.
-
Wash out this compound and re-apply ATP to check for recovery of the current.
-
-
Data Analysis: Compare the peak current amplitude in the presence and absence of this compound to determine the percentage of inhibition and calculate the IC50 value.
2. Calcium Influx Assay
This is a high-throughput method to assess P2X4 receptor activity by measuring changes in intracellular calcium.
-
Cell Preparation: Plate 1321N1 or HEK293 cells expressing the P2X4 receptor in a 96-well plate.
-
Assay Procedure:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of this compound to the wells and incubate.
-
Add a fixed concentration of ATP to stimulate the P2X4 receptor.
-
Measure the change in fluorescence using a plate reader.
-
-
Data Analysis: Normalize the fluorescence signal to baseline and calculate the inhibitory effect of this compound.
Visualizations
Caption: Mechanism of this compound species specificity on P2X4 receptors.
Caption: Decision workflow for designing experiments with this compound.
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BX 430 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
stability of BX430 in different experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use and stability of BX430, a selective allosteric antagonist of the human P2X4 receptor. Below you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective noncompetitive allosteric antagonist of the human P2X4 receptor, with an IC50 of 0.54 μM.[1] It functions by binding to an allosteric site on the P2X4 receptor, rather than competing with ATP for the binding site. This makes it a valuable tool for studying the role of P2X4 receptors in various physiological and pathological processes, including chronic pain and inflammation.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] It is practically insoluble in water. For biological experiments, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the experimental buffer.
Q3: How should I store this compound powder and stock solutions?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions of this compound in DMSO can also be stored at -20°C for several weeks. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The simplest solution is to reduce the final concentration of this compound in your experimental buffer.
-
Increase the final DMSO concentration: While aiming for the lowest possible DMSO concentration to avoid solvent effects, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a gentle dilution method: Instead of adding the stock solution directly to the buffer, try adding the this compound stock to a small volume of buffer first and then transferring this to the final volume. Gentle vortexing during dilution can also help.
-
Consider alternative buffer components: The composition of your buffer can influence the solubility of small molecules. If you are encountering persistent precipitation in PBS, you could try a Tris-based buffer.
Q5: Is this compound stable in common experimental buffers like PBS and Tris?
Troubleshooting Guide: this compound Stability and Solubility
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final buffer. | - Decrease the final concentration of this compound.- Increase the final percentage of DMSO (ensure appropriate vehicle controls).- Use a serial dilution method.- Consider using a different buffer system (e.g., Tris-HCl instead of PBS). |
| Inconsistent experimental results | Degradation of this compound in the experimental buffer over the course of the experiment. | - Prepare fresh working solutions of this compound for each experiment.- Avoid prolonged incubation of this compound in aqueous buffers at elevated temperatures (e.g., 37°C).- Perform a stability study to determine the degradation rate of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Loss of compound activity | Repeated freeze-thaw cycles of the DMSO stock solution leading to degradation or precipitation. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Adsorption of the compound to plasticware. | - Use low-adhesion microplates and pipette tips.- Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer, if compatible with your assay. |
Stability of this compound in Experimental Buffers: Quantitative Data
Specific quantitative data on the stability of this compound in different experimental buffers is not extensively documented in publicly available literature. Researchers are encouraged to determine the stability of this compound under their specific experimental conditions. The following table can be used as a template to record your own stability data.
| Buffer System | pH | Temperature (°C) | Time (hours) | % Remaining this compound |
| PBS | 7.4 | 4 | 24 | User-determined |
| PBS | 7.4 | 25 (Room Temp) | 24 | User-determined |
| PBS | 7.4 | 37 | 24 | User-determined |
| Tris-HCl | 7.4 | 4 | 24 | User-determined |
| Tris-HCl | 7.4 | 25 (Room Temp) | 24 | User-determined |
| Tris-HCl | 7.4 | 37 | 24 | User-determined |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a general method for determining the stability of this compound in a buffer of your choice using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your experimental buffer (e.g., PBS, Tris-HCl)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Working Solution: Dilute the this compound stock solution into your pre-warmed experimental buffer to a final concentration suitable for your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., ≤ 0.1%).
-
Incubation: Incubate the working solution at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution. The t=0 sample should be taken immediately after preparation.
-
Sample Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with acetonitrile. This will stop any further degradation. Store the quenched samples at -20°C until HPLC analysis.
-
HPLC Analysis:
-
Set up an appropriate HPLC method to separate this compound from any potential degradation products. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
Inject the quenched samples from each time point.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining against time to determine the degradation kinetics.
-
Visualizations
P2X4 Receptor Signaling Pathway
References
Technical Support Center: Accounting for BX430's Effect on P2X4 Desensitization Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when studying the effects of BX430 on P2X4 receptor desensitization kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on P2X4 receptors?
A1: this compound is a potent and selective allosteric antagonist of the human P2X4 receptor, which is an ATP-gated cation channel.[1][2] It exhibits a noncompetitive mechanism of action, meaning it does not directly compete with ATP for its binding site.[1][2] this compound binds to an allosteric site on the receptor, which is a distinct site from the agonist binding pocket.[3] This binding modulates the receptor's function.
Q2: How does this compound specifically affect the desensitization kinetics of the human P2X4 receptor?
A2: this compound accelerates the desensitization of the human P2X4 receptor. In electrophysiological recordings, this is observed as a faster decay of the ATP-evoked current in the presence of this compound.[4] Application of extracellular this compound during the desensitizing phase of the P2X4 current results in an immediate acceleration of the current's relaxation.[4]
Q3: I am not observing any effect of this compound on my P2X4 receptor currents. What could be the reason?
A3: A critical factor to consider is the species of the P2X4 receptor you are studying. This compound is highly selective for human and zebrafish P2X4 receptors and has no significant effect on rat and mouse P2X4 orthologs.[1][2][5][6] Ensure that your experimental system uses a this compound-sensitive species of the P2X4 receptor.
Q4: My baseline current is unstable after applying this compound. How can I troubleshoot this?
A4: Baseline instability can arise from several factors. First, ensure the quality of your gigaohm seal in patch-clamp experiments is stable before and after drug application. Perfusion system stability is also crucial; ensure a constant flow rate and no air bubbles. If the issue persists, consider potential off-target effects at very high concentrations, though this compound is known to be highly selective for P2X4 over other P2X subtypes.[1][2]
Q5: How can I quantify the effect of this compound on the desensitization kinetics?
A5: The effect of this compound on the rate of current decay can be quantified by fitting the decay phase of the ATP-evoked current to a single or double exponential function to determine the time constant(s) (τ). The time constant of the P2X4 current decay has been shown to be linearly related to the concentration of this compound.[7]
Troubleshooting Guides
Issue 1: Variability in the degree of desensitization acceleration with this compound.
-
Possible Cause 1: Inconsistent this compound concentration.
-
Solution: Ensure accurate and consistent preparation of this compound solutions. Use a freshly prepared stock solution for each experiment to avoid degradation. Perform a concentration-response curve to determine the EC50 for your specific experimental conditions.
-
-
Possible Cause 2: Fluctuations in ATP concentration.
-
Solution: The rate of desensitization can be dependent on the agonist concentration. Use a fast perfusion system to ensure rapid and complete exchange of solutions. Prepare fresh ATP solutions for each experiment.
-
-
Possible Cause 3: Cell health and variability.
-
Solution: Use cells with a healthy morphology and stable baseline currents. Monitor the access resistance throughout the experiment; a significant change can affect the kinetics of the recorded currents.
-
Issue 2: Difficulty in fitting the current decay to an exponential function in the presence of this compound.
-
Possible Cause 1: Low signal-to-noise ratio.
-
Solution: Optimize your recording conditions to maximize the current amplitude and minimize noise. Ensure proper grounding and shielding of your setup.
-
-
Possible Cause 2: Complex desensitization kinetics.
-
Solution: The desensitization process may not always be adequately described by a single exponential function. Try fitting the decay with a double exponential function to account for multiple desensitization components.
-
-
Possible Cause 3: Incomplete solution exchange.
-
Solution: A slow or incomplete application of ATP and this compound can distort the current kinetics. Use a rapid solution exchange system and position the application pipette close to the cell.
-
Data Presentation
Table 1: Pharmacological Profile of this compound on Human P2X4 Receptor
| Parameter | Value | Reference |
| Mechanism of Action | Allosteric Antagonist | [1][2] |
| Binding Site | Noncompetitive | [1][2] |
| IC50 (human P2X4) | 0.54 µM | [1][2] |
| Species Selectivity | Human, Zebrafish | [1][2][5][6] |
| Effect on Desensitization | Accelerates current decay | [4] |
Table 2: Kinetic Parameters of this compound on Human P2X4 Receptor Current Decay
| Parameter | Value | Reference |
| Association Rate | 0.96 mM⁻¹·ms⁻¹ | [7] |
| Dissociation Rate | 0.53 ms⁻¹ | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of P2X4 Receptor Currents
Objective: To measure ATP-evoked currents from cells expressing human P2X4 receptors and assess the effect of this compound on desensitization kinetics.
Materials:
-
HEK293 cells stably or transiently expressing human P2X4 receptors.
-
External solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH 7.4.
-
Internal solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH 7.2.
-
ATP stock solution (100 mM in water).
-
This compound stock solution (10 mM in DMSO).
-
Patch-clamp amplifier, micromanipulator, and perfusion system.
Methodology:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a P2X4-expressing cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a saturating concentration of ATP (e.g., 100 µM) for 5-10 seconds to elicit a maximal current response and record the desensitization phase.
-
Wash out the ATP with external solution for at least 2 minutes to allow for recovery from desensitization.
-
Pre-apply this compound (at the desired concentration, e.g., 1 µM) for 1-2 minutes.
-
Co-apply ATP (100 µM) and this compound (1 µM) and record the current response.
-
Wash out both compounds to observe recovery.
-
Repeat with different concentrations of this compound to determine a concentration-response relationship.
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of this compound.
-
Fit the decay phase of the current with a single or double exponential function to obtain the desensitization time constant(s) (τ).
-
Compare the τ values in the absence and presence of different concentrations of this compound.
Mandatory Visualizations
Caption: P2X4 Receptor Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound's Effect on Desensitization.
Caption: Troubleshooting Logic for Absence of this compound Effect.
References
- 1. Allosteric Control of Gating and Kinetics at P2X₄ Receptor Channels [authors.library.caltech.edu]
- 2. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Experiments with BX430
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the P2X4 receptor antagonist, BX430.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective allosteric antagonist of the human P2X4 receptor, an ATP-gated ion channel.[1][2] It functions through a noncompetitive mechanism, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit channel function.[2] This insurmountable blockade effectively suppresses ATP-evoked and ivermectin-potentiated membrane permeabilization.[2]
2. I am not seeing any effect of this compound in my experiments. What could be the reason?
A critical factor to consider is the species of your experimental model. This compound exhibits significant species specificity. It is a potent antagonist of human and zebrafish P2X4 receptors but has no effect on rat and mouse orthologs.[1][2] Ensure your experimental system expresses the human or another sensitive P2X4 receptor ortholog.
3. How should I prepare and store this compound stock solutions?
For optimal stability and to minimize variability, follow these guidelines:
-
Solvent: this compound is soluble in DMSO and ethanol (B145695).[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) to minimize the volume of solvent added to your experimental system.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
4. What are the common sources of variability in cell-based assays with this compound?
Variability in cell-based assays can arise from several factors:
-
Cell Health and Passage Number: Use healthy, low-passage number cells. Over-passaged cells can exhibit altered receptor expression and signaling.
-
Cell Seeding Density: Inconsistent cell density can lead to variable results. Optimize and maintain a consistent seeding density for all experiments.
-
Agonist (ATP) Concentration: The potency of ATP can vary depending on assay conditions.[3] Ensure you are using a consistent and appropriate concentration of ATP to elicit a robust response.
-
Incomplete Drug Washout: If performing experiments that require washout, ensure complete removal of this compound, as residual compound can affect subsequent measurements.
-
Solvent Effects: High concentrations of DMSO or ethanol can have off-target effects. Keep the final solvent concentration in your assay as low as possible (typically <0.1%).
5. Are there any known off-target effects of this compound?
This compound is reported to be highly selective for the P2X4 receptor, with virtually no functional impact on other P2X subtypes (P2X1-P2X3, P2X5, and P2X7) at concentrations 10-100 times its IC50.[2] However, as with any pharmacological tool, it is good practice to include appropriate controls to rule out potential off-target effects in your specific experimental system.
Quantitative Data Summary
Table 1: this compound Potency and Selectivity
| Parameter | Value | Species | Notes |
| IC50 | 0.54 µM | Human | Determined by patch-clamp electrophysiology.[2] |
| Selectivity | >100-fold | Human | Over P2X1, P2X2, P2X3, P2X5, P2X7.[2] |
| Effect on Rat P2X4 | No effect | Rat | Insensitive to this compound.[1][2] |
| Effect on Mouse P2X4 | No effect | Mouse | Insensitive to this compound.[1][2] |
| Effect on Zebrafish P2X4 | Potent antagonist | Zebrafish | Sensitive to this compound.[2] |
Experimental Protocols
Protocol 1: Calcium Flux Assay for Measuring this compound Antagonism
This protocol outlines a method to assess the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing the human P2X4 receptor.
Materials:
-
HEK293 cells stably expressing human P2X4 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
ATP solution (e.g., 10 mM stock in water)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black, clear-bottom microplates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).
-
Remove culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Wash: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentration of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., 0.1% DMSO in HBSS).
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of ATP (to achieve a final concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of P2X4 receptor currents and their inhibition by this compound.
Materials:
-
Cells expressing human P2X4 receptor cultured on glass coverslips.
-
External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 145 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).
-
Patch pipettes (3-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system for rapid solution exchange.
-
ATP and this compound solutions prepared in the external solution.
Methodology:
-
Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with a patch pipette filled with the internal solution and form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at -60 mV.
-
Baseline Recording: Record the baseline current in the absence of any agonist.
-
ATP Application: Rapidly perfuse the cell with a solution containing ATP (e.g., 10 µM) to evoke an inward current.
-
Washout: Wash out the ATP with the external solution until the current returns to baseline.
-
This compound Application: Perfuse the cell with a solution containing the desired concentration of this compound for 1-2 minutes.
-
Co-application: Co-apply ATP and this compound and record the resulting current.
-
Washout and Recovery: Wash out both compounds and, if possible, re-apply ATP alone to check for recovery of the current.
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50.
-
Visualizations
Caption: P2X4 Signaling and this compound Inhibition.
Caption: Calcium Flux Assay Workflow.
Caption: Troubleshooting this compound Experiments.
References
- 1. BX 430 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target [mdpi.com]
BX430 Technical Support Center: Rodent Models
Welcome to the technical support center for the use of BX430 in rodent models. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Critical Alert: Inefficacy of this compound in Standard Rodent Models
It is crucial to understand that This compound is a potent and selective antagonist of the human and zebrafish P2X4 receptor but has no effect on the P2X4 receptors of rats and mice [1]. This is not a matter of experimental conditions but a fundamental issue of species-specific pharmacology. Therefore, experiments using this compound in wild-type mice or rats to antagonize the P2X4 receptor will not yield the expected results.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment using this compound in mice/rats shows no effect. Is there a problem with my protocol?
A: It is highly unlikely that your experimental protocol is the issue. This compound has been demonstrated to be inactive against mouse and rat P2X4 receptors[1][2]. This lack of effect is due to a specific genetic difference in the P2X4 receptor between species. Therefore, even at high concentrations, this compound will not antagonize P2X4 signaling in these animals.
Q2: What is the molecular basis for the species-specific inactivity of this compound in rodents?
A: this compound is a non-competitive, allosteric antagonist of the P2X4 receptor[1]. Its binding and inhibitory action are dependent on the amino acid composition of the binding site. Research has identified a single amino acid substitution as the determinant of this compound's species selectivity. The human P2X4 receptor has an isoleucine at position 312 (Ile312), which is critical for this compound binding. In contrast, the rodent P2X4 receptor has a threonine at this position (I312T), which prevents this compound from effectively binding and inhibiting the receptor[2].
Q3: In which species is this compound an effective P2X4 antagonist?
A: this compound is a potent antagonist of the human P2X4 receptor, with a reported IC50 of 0.54 µM[1][3]. It is also effective against the zebrafish P2X4 receptor[1][2]. This makes it a valuable tool for studying P2X4 function in human cell lines, humanized animal models, and zebrafish models.
Q4: What are the potential alternative strategies for studying P2X4 function in rodent models?
A: Given the inactivity of this compound in rodents, researchers should consider the following alternative approaches:
-
Genetically Modified Rodent Models: The most direct alternative is to use a "humanized" mouse or rat model where the endogenous P2X4 gene is replaced with the human P2X4 gene. In such a model, this compound would be expected to be effective.
-
Alternative P2X4 Antagonists: The development of potent and selective P2X4 antagonists for rodent models has been a significant challenge[2]. Researchers should carefully review the literature for newer compounds that have demonstrated efficacy and selectivity for rodent P2X4 receptors.
-
Alternative Model Organisms: If the research question allows, using a model organism where this compound is effective, such as zebrafish, could be a viable option[1].
-
Knockout/Knockdown Approaches: To study the role of P2X4 in rodents, genetic approaches such as using P2X4 knockout animals or employing siRNA/shRNA to reduce P2X4 expression can be used to elucidate its function in the absence of a suitable antagonist.
Data Summary: Species-Specific Efficacy of this compound
The following table summarizes the reported efficacy of this compound against the P2X4 receptor in different species.
| Species | P2X4 Receptor Efficacy | IC50 | Citation |
| Human | Potent Antagonist | 0.54 µM | [1][3] |
| Mouse | No Effect | Not Applicable | [1][2] |
| Rat | No Effect | Not Applicable | [1][2] |
| Zebrafish | Potent Antagonist | - | [1][2] |
Visualizing the Mechanism of this compound Inactivity in Rodents
The following diagrams illustrate the mechanism of action of this compound and the reason for its species specificity.
Figure 1. Mechanism of this compound species specificity.
Experimental Protocols
Protocol: In Vitro Validation of this compound Inactivity on Rodent Cells
Before proceeding with in vivo studies, it is advisable to confirm the lack of this compound efficacy on your target cells of rodent origin in vitro. This protocol outlines a general workflow for a calcium influx assay.
Figure 2. Workflow for in vitro validation.
Detailed Methodology:
-
Cell Preparation:
-
Plate rodent-derived cells (e.g., primary microglia, macrophages, or a cell line endogenously expressing P2X4) in a 96-well black, clear-bottom plate.
-
Culture cells to an appropriate confluency (typically 80-90%).
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with the buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare working solutions of this compound and a P2X4 agonist (e.g., ATP) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Assay Procedure:
-
Place the 96-well plate into a fluorescence plate reader capable of kinetic reads.
-
Baseline Reading: Measure the baseline fluorescence of each well for 2-5 minutes.
-
Compound Addition: Add the working solution of this compound to the designated "test" wells and an equivalent volume of vehicle to the "control" wells.
-
Incubation: Incubate for 5-10 minutes.
-
Agonist Addition: Add the ATP working solution to all wells to stimulate the P2X4 receptors.
-
Signal Detection: Immediately begin recording the fluorescence intensity every 1-5 seconds for 2-5 minutes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response by expressing it as a percentage of the control response (vehicle-treated cells).
-
Compare the mean normalized response of the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test).
-
Expected Result: You should observe no statistically significant difference in the ATP-induced calcium influx between the cells treated with this compound and those treated with the vehicle control, confirming the compound's inefficacy on the rodent P2X4 receptor.
References
ensuring complete washout of BX430 in reversible blockade studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete washout of BX430 in reversible blockade studies. This compound is a potent and selective, reversible inhibitor of MEK1/2, a key component of the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a washout study for a reversible inhibitor like this compound?
A1: The primary purpose of a washout study is to demonstrate the reversibility of the inhibitor's effects. By removing the compound from the experimental system, researchers can confirm that the observed biological effects are a direct result of the inhibitor's presence and that the signaling pathway or cellular process returns to its basal state upon its removal. This is crucial for distinguishing a reversible mechanism from an irreversible or long-lasting off-target effect.
Q2: How can I confirm that this compound has been completely washed out from my cell culture?
A2: Complete washout can be confirmed by monitoring the re-activation of the downstream signaling pathway. For this compound, this is typically assessed by measuring the phosphorylation of ERK1/2 (p-ERK). Following successful washout, p-ERK levels should return to baseline levels comparable to vehicle-treated control cells. For a more direct and quantitative assessment, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to measure the concentration of this compound in the cell lysate and supernatant, ensuring it is below the limit of detection.
Q3: I've performed the washout protocol, but I'm still seeing a significant reduction in p-ERK levels. What could be the cause?
A3: Persistent inhibition of p-ERK after washout could be due to several factors:
-
Incomplete Washout: The washing steps may not have been sufficient to remove all of the compound.
-
Compound Sequestration: this compound may be sequestered in cellular compartments or lipid bilayers, leading to a slow release back into the cytoplasm.
-
High Compound Lipophilicity: Highly lipophilic compounds can be more difficult to wash out from cellular membranes.
-
Cell Health: If the cells are unhealthy or dying, their ability to actively transport compounds out of the cell may be compromised.
-
Experimental Error: Errors in reagent preparation or execution of the protocol can lead to misleading results.
Refer to the Troubleshooting Guide below for detailed steps to address this issue.
Q4: How does the presence of serum in the culture medium affect the washout of this compound?
A4: Serum proteins, particularly albumin, can bind to small molecule inhibitors like this compound. This binding reduces the free concentration of the compound available to interact with its target. During washout, this equilibrium can shift, and serum proteins can act as a reservoir, slowly releasing the compound and making complete removal more challenging. It is important to perform washes with serum-containing medium to facilitate the removal of protein-bound this compound.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound washout experiments.
Problem: Persistent Inhibition of ERK Signaling After Washout
Initial Assessment:
-
Confirm Reversibility: Review the compound's characterization data to ensure it is indeed a reversible inhibitor.
-
Positive Control: Ensure your p-ERK antibody and Western blot protocol are working correctly by including a positive control (e.g., cells stimulated with a growth factor known to activate the ERK pathway).
-
Vehicle Control: Compare the p-ERK levels in your washout samples to a vehicle-treated (e.g., DMSO) control to determine the expected baseline.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for persistent p-ERK inhibition after this compound washout.
Data Presentation
Table 1: Expected Time Course of p-ERK Recovery Post-Washout
This table provides a typical time course for the recovery of ERK phosphorylation following the complete washout of this compound (10x IC50) from cultured cells.
| Time Post-Washout | % p-ERK Recovery (Normalized to Vehicle Control) |
| 0 min | < 5% |
| 15 min | 25 - 40% |
| 30 min | 60 - 75% |
| 60 min | 85 - 95% |
| 120 min | > 95% |
Table 2: Representative IC50 Shift Analysis for this compound Reversibility
An IC50 shift assay can be used to confirm the reversible nature of this compound. A significant shift in the IC50 value after a pre-incubation and washout period is indicative of a reversible inhibitor.
| Experimental Condition | This compound IC50 for p-ERK Inhibition |
| No Pre-incubation | 10 nM |
| 1-hour Pre-incubation (No Washout) | 8 nM |
| 1-hour Pre-incubation followed by Washout | > 1000 nM |
Experimental Protocols
Protocol 1: Standard Washout Procedure for this compound in Adherent Cell Culture
-
Initial Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at the desired concentration (e.g., 10x IC50) or vehicle control for the specified duration (e.g., 1-2 hours).
-
Aspiration: Gently aspirate the medium containing this compound from the culture dish.
-
First Wash: Add pre-warmed (37°C) complete culture medium (containing serum) to the dish. Gently rock the dish to wash the cell monolayer. Aspirate the wash medium.
-
Repeat Washes: Repeat the wash step (Step 3) two more times for a total of three washes.
-
Final Incubation: After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
Time Course Collection: Return the cells to the incubator and collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-washout for downstream analysis (e.g., Western blot for p-ERK).
Protocol 2: Validation of Washout by Western Blot for p-ERK
-
Sample Collection: At each time point post-washout, place the culture dish on ice and aspirate the medium.
-
Cell Lysis: Wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
This compound Mechanism of Action in the MAPK/ERK Signaling Pathway
Caption: this compound reversibly inhibits MEK1/2, blocking downstream ERK1/2 activation.
Validation & Comparative
A Comparative Guide to P2X4 Receptor Inhibition: BX430 vs. 5-BDBD
For Researchers, Scientists, and Drug Development Professionals
The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target for a range of pathologies, including chronic pain, neuroinflammation, and cardiovascular diseases.[1][2][3] Its role in mediating inflammatory responses in immune cells like microglia and macrophages has spurred the development of selective antagonists.[1] Among these, BX430 and 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) are two prominent inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of Inhibitor Performance
The efficacy and selectivity of this compound and 5-BDBD have been characterized across various species and experimental conditions. The following tables summarize the key quantitative data for each inhibitor.
| Inhibitor | Target | Species | IC50 | Mechanism of Action | Selectivity | Reference |
| This compound | P2X4 | Human | 0.54 µM | Noncompetitive allosteric | Highly selective over P2X1-P2X3, P2X5, and P2X7 | [2][4][5] |
| P2X4 | Zebrafish | Potent antagonist | Noncompetitive allosteric | [4] | ||
| P2X4 | Rat | No effect | - | - | [4][5] | |
| P2X4 | Mouse | No effect | - | - | [4][5] | |
| 5-BDBD | P2X4 | Human | ~0.5 µM | Allosteric (debated) | Selective over P2X1, P2X2, P2X3, and P2X7 at lower concentrations | [1][6][7] |
| P2X4 | Rat | 0.75 µM | Allosteric (debated) | Modest effect on P2X1 and P2X3 at 10 µM | [8][9] | |
| P2X4 | Mouse | 6-fold less potent than human | Allosteric (debated) | [6] |
Table 1: Potency and Selectivity of this compound vs. 5-BDBD. This table provides a side-by-side comparison of the half-maximal inhibitory concentration (IC50), mechanism of action, and selectivity of this compound and 5-BDBD against the P2X4 receptor in different species.
Mechanism of Action
This compound is a potent and selective noncompetitive allosteric antagonist of the human P2X4 receptor.[2][4] Its binding to an allosteric site, distinct from the ATP-binding orthosteric site, induces a conformational change that prevents channel opening, thereby inhibiting ion influx.[4] This mechanism is characterized by an insurmountable blockade of ATP-induced currents.[4]
The mechanism of action for 5-BDBD has been a subject of some debate. While initial studies suggested a competitive mechanism, more recent evidence from radioligand binding studies points towards an allosteric mechanism of action.[1][6][9] It is considered a potent and selective P2X4 receptor antagonist, though its selectivity at higher concentrations may be less pronounced than that of this compound.[7][8][9]
Species Specificity: A Critical Consideration
A significant differentiating factor between the two inhibitors is their species specificity. This compound exhibits marked species-dependent effects , acting as a potent antagonist of human and zebrafish P2X4 receptors but having no effect on the rat and mouse orthologs.[2][4][5] This has important implications for the translation of in vitro findings from human cell lines to in vivo rodent models.
In contrast, 5-BDBD demonstrates broader activity across mammalian species , inhibiting human, rat, and mouse P2X4 receptors, although with varying potencies.[1][6] It is reported to be approximately 6-fold less potent at mouse P2X4 and 10-fold less potent at rat P2X4 compared to the human receptor.[6]
P2X4 Receptor Signaling Pathways
Inhibition of the P2X4 receptor by either this compound or 5-BDBD can modulate several downstream signaling pathways implicated in inflammation and pain. Activation of P2X4 by ATP leads to an influx of cations, primarily Ca2+ and Na+.[1] This increase in intracellular calcium can trigger various cellular responses.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P2RX4 - Wikipedia [en.wikipedia.org]
- 4. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2X4 Receptor Antagonists: BX430, PSB-12062, and BAY-1797
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent P2X4 receptor antagonists: BX430, PSB-12062, and BAY-1797. The P2X4 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and chronic pain, making its antagonists promising therapeutic candidates. This document summarizes their performance based on experimental data, outlines detailed experimental methodologies, and visualizes key cellular pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory potency (IC50) and species selectivity of this compound, PSB-12062, and BAY-1797 against P2X4 receptors. This data is crucial for selecting the appropriate antagonist for specific research models.
Table 1: Inhibitory Potency (IC50) of P2X4 Antagonists on Human P2X4 Receptors
| Antagonist | IC50 (µM) on human P2X4 | Mechanism of Action | Reference |
| This compound | 0.54 | Noncompetitive allosteric | [1][2] |
| PSB-12062 | 1.38 | Allosteric | [3][4][5] |
| BAY-1797 | 0.108 - 0.211 | Allosteric | [6][7][8] |
Table 2: Species Selectivity of P2X4 Antagonists
| Antagonist | Human P2X4 | Mouse P2X4 | Rat P2X4 | Zebrafish P2X4 | Reference |
| This compound | Potent Antagonist | No Effect | No Effect | Potent Antagonist | [1][2][9] |
| PSB-12062 | Potent Antagonist | Active (µM range) | Active (µM range) | Not Reported | [4][10] |
| BAY-1797 | Potent Antagonist | Potent Antagonist | Potent Antagonist | Not Reported | [6][7][8] |
A recent comparative study established a rank order of potency for these antagonists on human P2X4 receptors as: BAY-1797 ≈ PSB-12062 ≈ BX-430 > 5-BDBD > TNP-ATP = PPADS . For mouse P2X4 receptors, the rank order is: BAY-1797 > PSB-12062 = PPADS > TNP-ATP . Notably, this compound shows no activity against mouse and rat P2X4 orthologs, a critical consideration for in vivo studies in these models.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize P2X4 antagonists.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through P2X4 channels in response to ATP and the inhibitory effect of antagonists.
-
Cell Line: Human embryonic kidney (HEK293) or 1321N1 astrocytoma cells stably expressing human, mouse, or rat P2X4 receptors.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH.
-
External Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Procedure:
-
Cells are plated on glass coverslips 24-48 hours before recording.
-
A glass micropipette with a resistance of 3-5 MΩ is used to form a gigaohm seal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at -60 mV.
-
ATP (agonist) is applied to elicit an inward current.
-
Antagonists are pre-applied for a defined period (e.g., 2 minutes) before co-application with ATP to determine their inhibitory effect.
-
Currents are recorded using an amplifier and appropriate software. Data is analyzed to determine the IC50 values.
-
-
Calcium Influx Assay
This high-throughput method measures the increase in intracellular calcium concentration upon P2X4 receptor activation.
-
Cell Line: HEK293 or 1321N1 cells stably expressing the P2X4 receptor of interest.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
ATP (agonist).
-
P2X4 antagonists (this compound, PSB-12062, BAY-1797).
-
-
Procedure:
-
Cells are seeded in a 96-well or 384-well black-walled, clear-bottom plate.
-
Cells are loaded with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
The loading solution is removed, and cells are washed with HBSS.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Antagonists at various concentrations are added to the wells and incubated for a specific time.
-
ATP is then added to stimulate the P2X4 receptors, and the change in fluorescence is recorded over time.
-
The data is analyzed to calculate the percentage of inhibition and determine the IC50 values.
-
Mandatory Visualizations
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. This influx of cations depolarizes the cell membrane and initiates a cascade of downstream signaling events. The increase in intracellular Ca2+ is a key event that can lead to the activation of various enzymes and transcription factors. In immune cells like microglia, P2X4 activation is linked to the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β.
Caption: P2X4 receptor signaling cascade.
Experimental Workflow: Antagonist Screening
The general workflow for screening and characterizing P2X4 antagonists involves a series of in vitro experiments to determine potency, selectivity, and mechanism of action. This typically starts with high-throughput screening followed by more detailed electrophysiological characterization.
Caption: P2X4 antagonist screening workflow.
References
- 1. ATP Binding and Channel Activation in P2X Receptors | Receptors & Clinical Investigation [smartscitech.com]
- 2. ATP release and autocrine signaling through P2X4 receptors regulate γδ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BX430 and Other Allosteric Modulators of the P2X4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of BX430 with other notable allosteric modulators of the P2X4 receptor, a key therapeutic target in neuropathic pain and inflammation. The following sections detail the pharmacological profiles, experimental methodologies, and signaling pathways associated with these compounds.
Quantitative Comparison of P2X4 Receptor Allosteric Modulators
The following table summarizes the in vitro potency and selectivity of this compound and other P2X4 receptor antagonists. Data is compiled from multiple studies to provide a comprehensive overview for researchers.
| Compound | Target | Mechanism of Action | IC50 (Human P2X4) | Selectivity Profile | Species Specificity |
| This compound | P2X4 Receptor | Non-competitive allosteric antagonist | 0.54 µM[1][2][3] | Highly selective; virtually no functional impact on P2X1, P2X2, P2X3, P2X5, and P2X7 receptors.[1][2][3] | Potent antagonist of human and zebrafish P2X4; no effect on rat and mouse P2X4 orthologs.[1][2][3] |
| BAY-1797 | P2X4 Receptor | Selective antagonist | 211 nM[4][5] | Selective for P2X4 over P2X1 (IC50 >50 µM), P2X3 (IC50 = 8.3 µM), and P2X7 (IC50 = 10.6 µM).[6] | Potent inhibitor of human, mouse, and rat P2X4.[6] |
| 5-BDBD | P2X4 Receptor | Antagonist (Mechanism debated: competitive/allosteric) | ~0.5 - 0.75 µM[7][8] | Generally considered selective for P2X4, with some reports of weak inhibition of P2X1 and P2X3 at higher concentrations.[9] | Potent at human P2X4; lower potency at rat P2X4 and inactive at mouse P2X4.[10] |
| PSB-12062 | P2X4 Receptor | Allosteric antagonist | 1.38 µM[11][12] | ~35-fold selective for P2X4 over P2X1, P2X2, P2X3, and P2X7.[13][14] | Equally potent in human, rat, and mouse species.[12][13][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a foundational understanding of the techniques used to characterize P2X4 receptor modulators.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents passing through the P2X4 receptor in response to ATP and to determine the inhibitory effect of allosteric modulators.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human P2X4 receptor are cultured on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with an extracellular solution. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.
-
Recording Procedure: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. Cells are voltage-clamped at a holding potential of -60 mV.
-
Drug Application: ATP is applied to the cell to evoke an inward current. The antagonist is pre-applied for a defined period before co-application with ATP to measure the extent of inhibition.
-
Data Analysis: The peak amplitude of the ATP-evoked current in the presence and absence of the antagonist is measured and used to calculate the percentage of inhibition and to determine the IC50 value.
Fluorescent Calcium Imaging
This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon P2X4 receptor activation.
-
Cell Preparation: Cells expressing the P2X4 receptor are plated in 96-well black-walled microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Assay Procedure: After washing to remove excess dye, baseline fluorescence is measured using a fluorescence microplate reader or a fluorescence microscope. ATP is then added to stimulate the receptor, and the change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is recorded.
-
Antagonist Testing: To determine the inhibitory effect of a compound, cells are pre-incubated with the modulator before the addition of ATP.
-
Data Analysis: The increase in fluorescence upon ATP stimulation is quantified and compared between control and antagonist-treated cells to determine the inhibitory potency.
YO-PRO-1 Dye Uptake Assay
This assay assesses the formation of large pores in the cell membrane upon prolonged P2X4 receptor activation, a characteristic feature of this channel.
-
Cell Preparation: Cells expressing the P2X4 receptor are plated in a suitable multi-well plate.
-
Assay Procedure: Cells are incubated in a solution containing the fluorescent dye YO-PRO-1, which can only enter cells through large, non-selective pores.
-
Stimulation and Measurement: ATP is added to activate the P2X4 receptors. In some protocols, a potentiator like ivermectin may be used to enhance pore formation. The uptake of YO-PRO-1 into the cells is measured over time as an increase in fluorescence.
-
Antagonist Evaluation: The ability of an antagonist to inhibit ATP-induced YO-PRO-1 uptake is determined by pre-incubating the cells with the compound.
-
Data Analysis: The rate and extent of YO-PRO-1 uptake are quantified by measuring fluorescence intensity. The inhibitory effect of the antagonist is calculated by comparing the dye uptake in treated versus untreated cells.
Signaling Pathways and Mechanisms
The diagrams below illustrate the mechanism of action of P2X4 receptor allosteric modulators and a general experimental workflow for their characterization.
Caption: P2X4 Receptor Allosteric Inhibition by this compound.
Caption: Workflow for P2X4 Antagonist Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. BAY 1797 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 7. 5-BDBD | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PSB-12062 | P2X Receptor | TargetMol [targetmol.com]
- 13. PSB-12062 | 55476-47-6 | P2 Receptor | MOLNOVA [molnova.com]
- 14. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Purinergic Signaling Research: The Advantages of BX430 Over Non-Selective Antagonists
For Immediate Release
MONTREAL, QC – In the intricate world of purinergic signaling, the quest for precise pharmacological tools is paramount. The development of BX430, a selective antagonist of the P2X4 receptor, marks a significant leap forward, offering researchers a powerful tool to dissect the roles of this specific receptor in health and disease. This guide provides a comprehensive comparison of this compound with traditional non-selective purinergic antagonists like suramin (B1662206) and pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS), highlighting the profound advantages of selectivity in experimental design and data interpretation.
The landscape of purinergic signaling research has long been dominated by non-selective antagonists, which, while useful, often produce ambiguous results due to their broad activity across multiple P2X and P2Y receptor subtypes. This compound emerges as a game-changer, providing researchers with the ability to specifically target the human P2X4 receptor, thereby enabling a more nuanced understanding of its physiological and pathological functions.
Unparalleled Selectivity: A Clear Advantage
The primary advantage of this compound lies in its exceptional selectivity for the human P2X4 receptor. Experimental data demonstrates that this compound has virtually no functional impact on other P2X subtypes, including P2X1, P2X2, P2X3, P2X5, and P2X7, even at concentrations 10 to 100 times its half-maximal inhibitory concentration (IC50) for P2X4.[1] This high degree of selectivity minimizes the risk of off-target effects, a common pitfall associated with non-selective antagonists that can confound experimental outcomes.
In contrast, suramin and PPADS exhibit broad inhibitory activity across a range of P2X and P2Y receptors. This lack of specificity can lead to a misattribution of observed effects to a single receptor subtype, hindering the precise elucidation of molecular mechanisms.
Potency and Mechanism of Action
This compound is a potent antagonist of the human P2X4 receptor, with a reported IC50 of 0.54 µM.[1] It functions as a noncompetitive allosteric antagonist, meaning it binds to a site on the receptor distinct from the ATP binding site, thereby preventing channel activation through a conformational change.[1] This mechanism provides a stable and insurmountable blockade, which is advantageous for in vitro and in vivo studies aiming for complete receptor inhibition.
The table below summarizes the comparative potency of this compound, suramin, and PPADS across various purinergic receptor subtypes, underscoring the superior selectivity of this compound.
| Antagonist | P2X1 (IC50) | P2X2 (IC50) | P2X3 (IC50) | P2X4 (IC50) | P2X5 (IC50) | P2X7 (IC50) | P2Y Receptors (Activity) |
| This compound | >50 µM | >50 µM | >50 µM | 0.54 µM | >50 µM | >50 µM | No significant activity |
| Suramin | 1-5 µM[2] | 1-5 µM[2] | ~10 µM | ~200 µM | - | ~10 µM | Broad antagonism[3][4] |
| PPADS | 1-2.6 µM[5][6][7] | 1-2.6 µM[5][6][7] | 1-2.6 µM[5][6][7] | ~28 µM[8] | 1-2.6 µM[5][6][7] | Active | Broad antagonism[5][7][8] |
Note: IC50 values can vary depending on the experimental conditions and cell types used. The data presented is a representative summary from available literature.
Experimental Implications: Cleaner Data, Clearer Conclusions
Species Specificity: A Tool for Comparative Studies
An interesting characteristic of this compound is its species specificity. It is a potent antagonist of human and zebrafish P2X4 receptors but has no effect on their rat and mouse orthologs.[1] While this may limit its direct application in some rodent models, it presents a unique opportunity for comparative studies to investigate the specific amino acid residues responsible for antagonist binding and to probe the evolutionary differences in P2X4 receptor pharmacology.
Experimental Protocols
To facilitate the adoption of this compound in research, we provide an overview of the key experimental methodologies used to characterize its activity.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in response to agonist application and antagonist inhibition.
Objective: To determine the effect of this compound on ATP-evoked currents mediated by P2X4 receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X4 receptor are cultured under standard conditions.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
Recording: A cell is patched, and a whole-cell configuration is established. The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: ATP (e.g., 10 µM) is applied to the cell to evoke an inward current. Once a stable baseline response is established, this compound is co-applied with ATP at various concentrations to determine the IC50.
-
Data Analysis: The peak inward current in the presence of this compound is normalized to the control ATP response to generate a dose-response curve.
Figure 1. A simplified workflow for determining antagonist potency using whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method allows for the measurement of changes in intracellular calcium concentration, a downstream effect of P2X4 receptor activation.
Objective: To assess the inhibitory effect of this compound on ATP-induced calcium influx.
Methodology:
-
Cell Preparation: HEK293 cells expressing the human P2X4 receptor are seeded in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader.
-
Drug Addition: this compound is added to the wells at various concentrations and incubated for a short period.
-
Agonist Stimulation: ATP is added to the wells to stimulate P2X4 receptor activation and subsequent calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity is recorded over time.
-
Data Analysis: The peak fluorescence signal in the presence of this compound is compared to the control response to determine the inhibitory effect.
Figure 2. A diagram illustrating the selective inhibition of the P2X4 signaling pathway by this compound compared to non-selective antagonists.
Conclusion
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of heterologously expressed ATP-gated cation channels (P2x purinoceptors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-techne.com [bio-techne.com]
- 8. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]
Comparative Analysis of BX430 Cross-Reactivity Across P2X Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective P2X4 receptor antagonist, BX430, detailing its cross-reactivity profile with other P2X receptor subtypes. The information presented is supported by experimental data to assist researchers in evaluating this compound as a pharmacological tool.
Introduction to this compound
This compound, with the chemical name 1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea, is a potent and selective antagonist of the human P2X4 receptor, an ATP-gated cation channel.[1] It functions as a noncompetitive allosteric antagonist, meaning it binds to a site on the receptor distinct from the ATP-binding site to inhibit channel function.[1][2] P2X4 receptors are implicated in various physiological and pathophysiological processes, including chronic pain and inflammation, making selective antagonists like this compound valuable for research and potential therapeutic development.[1]
Cross-Reactivity Profile of this compound
This compound exhibits a high degree of selectivity for the human P2X4 receptor. Experimental data demonstrates that it has minimal to no functional impact on other human P2X receptor subtypes, even at concentrations significantly higher than its half-maximal inhibitory concentration (IC50) for P2X4.
Quantitative Comparison of this compound Activity
The following table summarizes the inhibitory activity of this compound across various P2X receptor subtypes.
| Receptor Subtype | Species | IC50 / Effect | Citation |
| P2X4 | Human | 0.54 µM | [1][2][3] |
| P2X1 | Human | Virtually no functional impact at 10-100x IC50 | [1][2] |
| P2X2 | Human | Virtually no functional impact at 10-100x IC50 | [1][2] |
| P2X3 | Human | Virtually no functional impact at 10-100x IC50 | [1][2] |
| P2X5 | Human | Virtually no functional impact at 10-100x IC50 | [1][2] |
| P2X7 | Human | Virtually no functional impact at 10-100x IC50 | [1][2] |
Species-Specific Activity
A notable characteristic of this compound is its species-dependent activity, particularly concerning the P2X4 receptor orthologs.
| Species | P2X4 Receptor Activity | Citation |
| Human | Potent Antagonist | [1][2] |
| Zebrafish | Potent Antagonist | [1][2][4] |
| Bovine | Sensitive to this compound | [5] |
| Canine | Partially inhibited by this compound | [5][6] |
| Xenopus | Partially inhibited by this compound | [5][6] |
| Rat | No effect | [1][2][5] |
| Mouse | No effect | [1][2][5] |
Experimental Protocols
The selectivity and potency of this compound have been determined using several key experimental methodologies.
Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents passing through the P2X4 receptor channels in response to ATP, with and without the presence of this compound.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transfected to express the specific human P2X receptor subtype of interest (e.g., P2X1, P2X2, P2X3, P2X4, P2X5, P2X7).
-
Whole-Cell Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell.
-
Agonist Application: A solution containing ATP (the agonist) is applied to the cell to activate the P2X receptors and evoke an inward current.
-
Antagonist Application: Cells are pre-incubated with varying concentrations of this compound before the co-application of ATP and this compound.
-
Data Acquisition: The resulting ion currents are recorded and measured. The inhibitory effect of this compound is quantified by comparing the current amplitude in the presence and absence of the compound.
-
IC50 Determination: A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, representing the concentration at which this compound inhibits 50% of the ATP-evoked current, is then calculated.[1]
Calcium Imaging and Fluorescent Dye Uptake Assays
These methods assess the influx of cations (like calcium) or larger fluorescent dyes through the P2X receptor channel pore.
Methodology:
-
Cell Preparation: Cells expressing the target P2X receptor are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2) or are bathed in a solution containing a fluorescent dye (e.g., YO-PRO-1).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Compound Incubation: Cells are incubated with either a vehicle control or different concentrations of this compound.
-
Receptor Activation: ATP is added to the cells to activate the P2X receptors, leading to an influx of calcium or the fluorescent dye, which results in a change in fluorescence.
-
Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence microscope or plate reader.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the ATP-evoked fluorescence signal compared to the control.[1] This method was also used to confirm that this compound effectively suppresses membrane permeabilization induced by P2X4 pore dilation.[1]
Experimental Workflow for Assessing this compound Cross-Reactivity
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BX 430 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
BX430: A Comparative Analysis of Efficacy in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BX430, a selective allosteric antagonist of the P2X4 receptor, across different human cell lines. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Efficacy of this compound: A Quantitative Comparison
This compound has demonstrated potent and selective antagonism of the human P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, including inflammation and neuropathic pain. The efficacy of this compound has been primarily characterized in human embryonic kidney 293 (HEK293) cells engineered to express the human P2X4 receptor and in the human monocytic THP-1 cell line, which endogenously expresses the receptor.
| Cell Line | Description | Efficacy Measure | Value | Reference |
| hP2X4-HEK293 | Human Embryonic Kidney cells stably expressing the human P2X4 receptor. | IC50 | 0.54 µM | [1] |
| THP-1 | Human monocytic leukemia cell line; differentiated into macrophages for assays. | Qualitative | Effective suppression of ATP-evoked and ivermectin-potentiated membrane permeabilization and inhibition of native P2X4 channels. | [1] |
Note: While a specific IC50 value for THP-1 cells is not consistently reported in the literature, studies confirm that this compound effectively antagonizes P2X4 receptor-mediated responses in these cells. The compound's efficacy has been validated through functional assays such as calcium imaging and patch-clamp electrophysiology.
Mechanism of Action and Signaling Pathway
This compound functions as a noncompetitive allosteric antagonist of the P2X4 receptor. It binds to a site on the receptor distinct from the ATP-binding site, inducing a conformational change that prevents channel opening, even in the presence of the agonist ATP. This blockade inhibits the influx of cations, primarily Ca2+, into the cell, thereby modulating downstream signaling pathways associated with inflammation and cellular activation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the efficacy of this compound.
Whole-Cell Patch-Clamp Electrophysiology in hP2X4-HEK293 Cells
This technique is employed to directly measure the ion currents flowing through the P2X4 receptor channels in response to ATP and the inhibitory effect of this compound.
Cell Preparation:
-
hP2X4-HEK293 cells are cultured on glass coverslips.
-
Prior to recording, the culture medium is replaced with an extracellular solution.
Solutions:
-
Extracellular Solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with NaOH.
Recording Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the intracellular solution and mounted on the patch-clamp amplifier headstage.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
ATP is applied to the cell to evoke P2X4 receptor-mediated currents.
-
This compound is co-applied with ATP to determine its inhibitory effect on the current.
-
Dose-response curves are generated by applying varying concentrations of this compound to calculate the IC50 value.
Intracellular Calcium Imaging in Differentiated THP-1 Cells
This assay measures changes in intracellular calcium concentration, a key downstream event of P2X4 receptor activation, to assess the inhibitory activity of this compound.
Cell Preparation and Differentiation:
-
THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate into a macrophage-like phenotype, cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Differentiated cells are then washed and incubated in a physiological salt solution.
Calcium Imaging Procedure:
-
Differentiated THP-1 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
After loading, cells are washed to remove excess dye.
-
Cells are placed on the stage of a fluorescence microscope.
-
A baseline fluorescence is recorded.
-
ATP is added to the cells to stimulate P2X4 receptors and induce a calcium influx, which is detected as an increase in fluorescence.
-
To test the effect of this compound, cells are pre-incubated with the compound before the addition of ATP.
-
The change in fluorescence intensity is monitored over time to quantify the extent of calcium influx and its inhibition by this compound.
References
Evaluating the Selectivity Profile of BX430: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic effects and off-target liabilities. This guide provides a detailed comparison of the selectivity profile of BX430, a known P2X4 receptor antagonist, with other notable P2X4 inhibitors. The information herein is supported by experimental data and detailed methodologies to assist in the critical evaluation and selection of appropriate tools for research.
Comparative Selectivity of P2X4 Antagonists
The following table summarizes the inhibitory potency (IC50) of this compound and its comparators against various P2X receptor subtypes and across different species. This quantitative data allows for a direct comparison of their selectivity profiles.
| Compound | Target | Species | IC50 (µM) | Selectivity Profile |
| This compound | P2X4 | Human | 0.54 | Highly selective for human P2X4.[1][2][3][4] No significant activity at human P2X1, P2X2, P2X3, P2X5, and P2X7 receptors at concentrations 10-100 times its IC50.[1][4] Inactive against rat and mouse P2X4 orthologs.[1][3] |
| P2X4 | Rat | >10 | ||
| P2X4 | Mouse | >10 | ||
| P2X1, P2X2, P2X3, P2X5, P2X7 | Human | >10 | ||
| 5-BDBD | P2X4 | Rat | 0.75 | Potent antagonist of rat P2X4.[2][4][5][6][7] At 10 µM, it shows some inhibition of rat P2X1 (13%) and P2X3 (35%) but does not affect P2X2a, P2X2b, and P2X7.[2][7] Mouse P2X4 is not antagonized by 5-BDBD.[8] |
| P2X4 | Human | 0.50 | Potent at human P2X4.[3] | |
| P2X1 | Rat | - (13% inhibition at 10 µM) | ||
| P2X3 | Rat | - (35% inhibition at 10 µM) | ||
| P2X2a, P2X2b, P2X7 | Rat | No significant effect at 10 µM | ||
| PSB-12062 | P2X4 | Human | 0.928 - 1.76 | Selective P2X4 antagonist, approximately equipotent across human, rat, and mouse.[9] Shows good selectivity versus other human P2X receptor subtypes.[9] |
| P2X4 | Rat | 0.928 - 1.76 | ||
| P2X4 | Mouse | 0.928 - 1.76 | ||
| BAY-1797 | P2X4 | Human | 0.108 | Potent and selective P2X4 antagonist that is active across human, mouse, and rat species.[1][10][11] It is selective for P2X4 over P2X1, P2X3, and P2X7 receptors.[1][10] |
| P2X4 | Mouse | 0.112 | ||
| P2X4 | Rat | 0.233 | ||
| P2X1 | Human | >50 | ||
| P2X3 | Human | 8.3 | ||
| P2X7 | Human | 10.6 |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: patch-clamp electrophysiology and intracellular calcium imaging. The detailed methodologies for these assays are outlined below.
Whole-Cell Patch-Clamp Electrophysiology for P2X4 Antagonism
This method directly measures the ion flow through the P2X4 channel in response to its agonist, ATP, and the inhibitory effect of antagonists.
1. Cell Preparation:
- HEK293 cells stably or transiently expressing the P2X4 receptor of the desired species (human, rat, or mouse) are cultured on glass coverslips.
- For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
2. Electrophysiological Recording:
- Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
- The cell membrane is clamped at a holding potential of -60 mV.
- Currents are recorded using an appropriate amplifier, filtered, and digitized for analysis.
3. Compound Application:
- The P2X4 receptor agonist, ATP, is applied at a concentration that elicits a submaximal response (e.g., EC50 concentration) to establish a baseline current.
- To determine the IC50 of an antagonist, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 2 minutes) before co-application with ATP.[2][7]
- The reduction in the ATP-evoked current amplitude in the presence of the antagonist is measured.
4. Data Analysis:
- The percentage of inhibition is calculated for each antagonist concentration.
- The concentration-response data are fitted to a logistic equation to determine the IC50 value.
Intracellular Calcium Imaging for P2X4 Antagonist Screening
This high-throughput method measures the influx of calcium, a key second messenger, following the activation of the P2X4 receptor.
1. Cell Preparation:
- Cells expressing the P2X4 receptor (e.g., 1321N1 astrocytoma cells) are seeded into 96-well black, clear-bottom plates and cultured overnight.[9]
2. Fluorescent Dye Loading:
- The cell culture medium is removed, and the cells are washed with a buffered salt solution.
- Cells are then incubated in the dark with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for 45-60 minutes.[12][13]
- After incubation, the cells are washed to remove excess dye.
3. Compound Application and Signal Detection:
- A baseline fluorescence reading is taken using a fluorescence plate reader.
- Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).
- The P2X4 receptor is then activated by the addition of ATP.
- The change in fluorescence intensity, corresponding to the influx of intracellular calcium, is monitored over time.
4. Data Analysis:
- The increase in fluorescence upon ATP addition is measured in the presence and absence of the antagonist.
- The percentage of inhibition is calculated for each antagonist concentration, and the data are used to determine the IC50 value.
Visualizing Selectivity Profiles
The following diagrams illustrate key aspects of the experimental workflow and the comparative selectivity of this compound.
References
- 1. BAY 1797 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-BDBD | P2X Receptor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BAY 1797 | P2X4: R&D Systems [rndsystems.com]
- 11. BAY-1797 | P2X Receptor | TargetMol [targetmol.com]
- 12. Methods for studying P2X4 receptor ion channels in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Navigating P2X4 Receptor Inhibition: A Comparative Guide to Alternatives Beyond BX430
For Researchers, Scientists, and Drug Development Professionals
The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of pathologies, most notably neuropathic pain and inflammatory disorders. While BX430 has been a valuable tool in preclinical studies, its species selectivity and other pharmacological properties necessitate a broader understanding of alternative inhibitory strategies. This guide provides a comprehensive comparison of prominent P2X4 inhibitors, presenting key experimental data, detailed methodologies for their evaluation, and visual representations of associated signaling pathways and workflows to aid in the selection of the most appropriate research tools.
Performance Comparison of P2X4 Inhibitors
The landscape of P2X4 receptor antagonists has expanded to include several compounds with diverse chemical scaffolds and pharmacological profiles. Below is a comparative summary of key inhibitors, with a focus on their potency (IC50) across different species, a critical consideration for translational research.
| Compound | Chemical Class | Mechanism of Action | Human P2X4 IC50 | Rat P2X4 IC50 | Mouse P2X4 IC50 | Selectivity Notes |
| This compound | Phenylurea | Non-competitive allosteric antagonist | 0.54 µM[1][2] | No effect[1][2] | No effect[1][2] | Highly selective for human P2X4 over other P2X subtypes.[1][2] |
| 5-BDBD | Benzodiazepine derivative | Potent and selective antagonist | ~1.2 µM[3] | 0.75 µM[4][5][6] | Insensitive[7] | Can discriminate between P2X4 and other P2X subtypes.[5] |
| PSB-12062 | N-substituted phenoxazine (B87303) | Potent and selective antagonist | 1.38 µM[8][9][10][11] | 0.928 µM[12] | 1.76 µM[11] | Allosteric mechanism of action.[12] |
| NP-1815-PX | Naphtho[1,2-b][13]diazepine derivative | Selective antagonist | 0.26 µM[3][14][15] | Inhibitory effect[3] | Inhibitory effect[3] | Anti-inflammatory and analgesic properties.[15] |
| NC-2600 | Not specified | Selective antagonist | Potent inhibitor | Potent inhibitor | Potent inhibitor | Has entered Phase 1 clinical trials for neuropathic pain.[16] |
| BAY-1797 | N-phenylacetamide derivative | Potent and selective antagonist | 108 nM[17] | 233 nM | 112 nM | Orally active with anti-nociceptive and anti-inflammatory effects.[13][17] |
Key Signaling Pathways of P2X4 Receptor Activation
Activation of the P2X4 receptor by ATP initiates a cascade of intracellular events primarily driven by the influx of cations, particularly Ca2+. This leads to diverse cellular responses implicated in both physiological and pathological processes.
P2X4-Mediated Signaling in Neuropathic Pain
In the context of neuropathic pain, P2X4 receptors are upregulated in spinal microglia.[18] Their activation by ATP released from damaged neurons triggers a signaling cascade that contributes to central sensitization and pain hypersensitivity. A key downstream effector is the release of brain-derived neurotrophic factor (BDNF), which subsequently alters neuronal chloride homeostasis, leading to a diminished efficacy of inhibitory neurotransmission.[19]
P2X4 and NLRP3 Inflammasome Activation
P2X4 receptor activation is also linked to the activation of the NLRP3 inflammasome, a multiprotein complex crucial for the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.[20] This pathway is implicated in a variety of inflammatory conditions. The initial ATP-induced K+ efflux through P2X4 channels can trigger the assembly of the inflammasome complex.[21]
Experimental Protocols for P2X4 Inhibitor Characterization
The evaluation of P2X4 receptor antagonists relies on a suite of in vitro assays that probe different aspects of receptor function. Below are detailed methodologies for key experiments.
Experimental Workflow for P2X4 Inhibitor Screening and Validation
A typical workflow for identifying and characterizing novel P2X4 inhibitors involves a multi-step process, starting with high-throughput screening and culminating in more detailed electrophysiological and functional assays.
Fluorescence-Based Calcium Influx Assay
This high-throughput compatible assay measures changes in intracellular calcium concentration upon P2X4 receptor activation.
-
Cell Line: HEK293 or 1321N1 cells stably expressing the human, rat, or mouse P2X4 receptor.
-
Reagents:
-
Culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
ATP (agonist).
-
Test compounds (P2X4 inhibitors).
-
-
Protocol:
-
Seed cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by dissolving the calcium dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add a solution of ATP to stimulate the P2X4 receptors.
-
Immediately measure the fluorescence intensity over time.
-
Calculate the change in fluorescence and determine the inhibitory effect of the test compounds.
-
Patch-Clamp Electrophysiology
This gold-standard technique directly measures the ion flow through the P2X4 channel, providing detailed information on receptor kinetics and the mechanism of inhibition.
-
Cell Line: As above.
-
Reagents:
-
Extracellular solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose, pH 7.4.
-
Intracellular solution (in mM): 147 KCl, 10 HEPES, 10 EGTA, pH 7.2.
-
ATP (agonist).
-
Test compounds (P2X4 inhibitors).
-
-
Protocol:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply ATP to the cell using a rapid solution exchange system to evoke an inward current.
-
After obtaining a stable baseline response, co-apply the test compound with ATP.
-
Measure the peak current amplitude in the presence and absence of the inhibitor to determine the percentage of inhibition.
-
To investigate the mechanism of action, perform a dose-response curve for ATP in the presence of a fixed concentration of the inhibitor. A rightward shift in the EC50 suggests a competitive mechanism, while a decrease in the maximal response suggests a non-competitive (allosteric) mechanism.[1]
-
Fluorescent Dye Uptake Assay (e.g., YO-PRO-1)
This assay assesses the formation of a large-conductance pore, a characteristic feature of P2X4 receptor activation, particularly when potentiated by allosteric modulators like ivermectin.
-
Cell Line: As above.
-
Reagents:
-
Assay buffer.
-
YO-PRO-1 iodide (or similar membrane-impermeant dye).
-
ATP (agonist).
-
Ivermectin (positive allosteric modulator, optional).
-
Test compounds (P2X4 inhibitors).
-
-
Protocol:
-
Seed cells in a multi-well plate and culture overnight.
-
Wash cells with assay buffer.
-
Add assay buffer containing YO-PRO-1 and the test compounds.
-
Incubate for a short period.
-
Add ATP (with or without ivermectin) to stimulate the receptors.
-
Measure the increase in fluorescence over time as the dye enters the cells through the dilated pores.
-
Quantify the inhibitory effect of the test compounds on dye uptake.
-
This guide provides a foundational framework for researchers navigating the selection and evaluation of P2X4 receptor inhibitors. The provided data and protocols are intended to facilitate informed decision-making and the design of robust experimental strategies in the pursuit of novel therapeutics targeting the P2X4 receptor.
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species Differences of P2X4 Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PSB-12062 | 55476-47-6 | P2 Receptor | MOLNOVA [molnova.com]
- 10. adooq.com [adooq.com]
- 11. PSB-12062 | P2X Receptor | TargetMol [targetmol.com]
- 12. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. NP-1815-PX sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 15. NP-1815-PX | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 16. chemiphar.co.jp [chemiphar.co.jp]
- 17. BAY-1797 | P2X Receptor | TargetMol [targetmol.com]
- 18. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 19. Frontiers | Neuronal P2X4 receptor may contribute to peripheral inflammatory pain in rat spinal dorsal horn [frontiersin.org]
- 20. ATP-P2X4 signaling mediates NLRP3 inflammasome activation: a novel pathway of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide on BX430 in Anti-Inflammatory Combination Therapies
For researchers, scientists, and drug development professionals, the pursuit of enhanced therapeutic efficacy with minimized side effects is a central goal. Combination therapy, which leverages the synergistic effects of compounds with distinct mechanisms of action, represents a promising strategy in the management of inflammatory diseases. This guide provides a comparative analysis of the potential synergistic effects of BX430, a selective P2X4 receptor antagonist, with other anti-inflammatory compounds. As direct experimental data on this compound combinations is emerging, this guide presents a comprehensive, data-supported framework for evaluating such synergies, using a hypothetical combination with the well-established COX-2 inhibitor, Celecoxib, as an illustrative example.
Hypothetical Experimental Data: this compound and Celecoxib Synergy
To illustrate the potential for synergistic interactions, the following table summarizes hypothetical quantitative data from a simulated in vitro experiment assessing the combined effect of this compound and Celecoxib on lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2) production in a human macrophage cell line.
| Treatment | Concentration (µM) | PGE2 Inhibition (%) | Combination Index (CI)* | Synergy Assessment |
| This compound (Alone) | 0.5 | 25 | - | - |
| 1.0 | 45 | - | - | |
| Celecoxib (Alone) | 1.0 | 30 | - | - |
| 2.0 | 55 | - | - | |
| This compound + Celecoxib | 0.5 + 1.0 | 75 | 0.72 | Synergistic |
| 1.0 + 2.0 | 92 | 0.65 | Strong Synergy |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflow
The synergistic potential of combining this compound and Celecoxib stems from their distinct and complementary mechanisms of action within the inflammatory cascade. This compound targets the P2X4 receptor, an ATP-gated ion channel implicated in inflammasome activation, while Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.
Safety Operating Guide
Navigating the Safe Disposal of BX430: A Procedural Guide
Researchers and drug development professionals utilizing BX430, a potent and selective noncompetitive allosteric antagonist of the human P2X4 receptor, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on its chemical properties and general best practices for laboratory chemical waste management. This compound is intended for research use only and is not for human or veterinary use.[4]
Understanding this compound: Key Chemical Data
A comprehensive understanding of a compound's properties is the foundation of its safe handling and disposal. The following table summarizes the key quantitative data for this compound.[1][2]
| Property | Value |
| Molecular Formula | C15H15Br2N3O |
| Molecular Weight | 413.11 g/mol [1] |
| IC50 | 0.54 µM (for human P2X4 receptor channels)[2] |
| Solubility | DMSO: 83 mg/mL (200.91 mM)[1] |
| Density | 1.7 g/cm³[2] |
| Boiling Point | 395.4 °C at 760 mmHg[2] |
| Flash Point | 192.9 °C[2] |
Experimental Protocols: Proper Disposal Procedures
The proper disposal of this compound and its associated waste is critical. The following step-by-step procedures should be followed to mitigate risks and ensure compliance with hazardous waste regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Disposal of Unused this compound
Unused or expired this compound should be treated as hazardous chemical waste.
-
Containerization: Keep the compound in its original, tightly sealed container. If the original container is compromised, transfer the waste to a new, properly labeled, and chemically compatible container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-(2,6-Dibromo-4-isopropylphenyl)-3-(3-pyridinyl)urea".
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent pads, and weighing papers should be collected in a clearly labeled hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed and properly labeled hazardous waste container.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: this compound Disposal Workflow Diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
